Ezh2-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C36H46N4O4 |
|---|---|
Molecular Weight |
598.8 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-(1-morpholin-4-yl-2,3-dihydro-1H-inden-5-yl)benzamide |
InChI |
InChI=1S/C36H46N4O4/c1-5-40(29-10-14-43-15-11-29)34-21-28(26-6-8-30-27(19-26)7-9-33(30)39-12-16-44-17-13-39)20-31(25(34)4)35(41)37-22-32-23(2)18-24(3)38-36(32)42/h6,8,18-21,29,33H,5,7,9-17,22H2,1-4H3,(H,37,41)(H,38,42) |
InChI Key |
LCKVOKWMBNUQMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC5=C(C=C4)C(CC5)N6CCOCC6 |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Activity of EZH2 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, a promising class of epigenetic modulators for cancer therapy. While specific data for a compound designated "Ezh2-IN-17" is not publicly available, this document summarizes the well-characterized activities of potent and selective EZH2 inhibitors, offering a representative understanding of their mechanism of action, biological effects, and the methodologies used for their evaluation.
Core Concepts: EZH2 and its Role in Cancer
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2)[1][2][3]. The PRC2 complex, which also includes core components SUZ12 and EED, plays a critical role in epigenetic gene silencing by catalyzing the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27me1/2/3)[1][2]. H3K27me3 is a hallmark of transcriptionally repressed chromatin.
In numerous cancers, including various lymphomas, prostate cancer, and breast cancer, EZH2 is frequently overexpressed or harbors gain-of-function mutations[4][5][6]. This aberrant EZH2 activity leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation, differentiation arrest, and tumor progression[4][5]. Consequently, inhibiting the catalytic activity of EZH2 has emerged as a compelling therapeutic strategy.
Beyond its canonical role in histone methylation, EZH2 can also methylate non-histone proteins and act as a transcriptional co-activator, further contributing to its oncogenic functions[2][3].
Mechanism of Action of EZH2 Inhibitors
The majority of EZH2 inhibitors developed to date are S-adenosyl-L-methionine (SAM)-competitive inhibitors[7][8]. SAM is the essential methyl donor for the histone methylation reaction catalyzed by EZH2. By binding to the SAM-binding pocket of EZH2, these inhibitors prevent the transfer of a methyl group to H3K27, thereby blocking the enzymatic activity of the PRC2 complex. This leads to a global reduction in H3K27me3 levels and the subsequent de-repression of EZH2 target genes.
Quantitative Data: Potency and Selectivity of Representative EZH2 Inhibitors
The following table summarizes the biochemical and cellular potency of several well-characterized EZH2 inhibitors. This data is representative of the activity profiles expected for potent and selective compounds targeting EZH2.
| Inhibitor Name | Target(s) | Biochemical IC50 (nM) | Cellular H3K27me3 IC50 (nM) | Ki (nM) | Reference |
| EI1 | EZH2 (WT & Y641F) | 15 (WT), 13 (Y641F) | ~100-200 | <15 | [1] |
| PF-06726304 | EZH2 (WT & Y641N) | - | 15 | 0.7 (WT), 3 (Y641N) | [5] |
| GSK126 | EZH2 | 9.9 | 50 | 0.5-3 | [2] |
| EPZ-6438 (Tazemetostat) | EZH2 | <10 | ~100 | - | [9] |
| UNC1999 | EZH1/2 | 1-50 | ~200-500 | - | [10] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentrations and enzyme preparation.
Key Biological Activities and Cellular Effects
Inhibition of EZH2 activity by small molecules triggers a cascade of cellular events, ultimately leading to anti-tumor effects in susceptible cancer models.
Reduction of H3K27 Methylation
The primary and most direct effect of EZH2 inhibition is the dose- and time-dependent reduction of global H3K27me3 levels in cancer cells. This can be observed through various techniques, including Western blotting and immunofluorescence.
Gene Expression Reprogramming
By lifting the repressive H3K27me3 mark, EZH2 inhibitors lead to the reactivation of silenced tumor suppressor genes. This transcriptional reprogramming is a key driver of the subsequent anti-proliferative and pro-apoptotic effects.
Inhibition of Cancer Cell Proliferation
EZH2 inhibitors have been shown to potently inhibit the proliferation of a wide range of cancer cell lines, particularly those with EZH2 mutations or those dependent on EZH2 activity for their growth.
Induction of Cell Cycle Arrest and Apoptosis
Treatment with EZH2 inhibitors can lead to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis (programmed cell death) in cancer cells.
In Vivo Anti-Tumor Efficacy
In preclinical xenograft models of various cancers, including lymphoma and prostate cancer, EZH2 inhibitors have demonstrated significant tumor growth inhibition and, in some cases, tumor regression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of EZH2 inhibitors.
Biochemical EZH2 Enzymatic Assay (Radiometric)
Purpose: To determine the in vitro potency (IC50) of an inhibitor against the methyltransferase activity of the PRC2 complex.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (e.g., biotinylated H3 21-44) or core histones as substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Scintillation cocktail and microplates (e.g., FlashPlate)
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a microplate, add the assay buffer, the PRC2 complex, and the histone substrate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding ³H-SAM to all wells.
-
Incubate the reaction mixture for 1 hour at 30°C.
-
Stop the reaction by adding an excess of cold, unlabeled SAM or by washing the plate (for biotinylated substrates captured on streptavidin-coated plates).
-
Measure the incorporation of ³H-methyl groups into the histone substrate using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular H3K27me3 Western Blot Assay
Purpose: To assess the effect of an inhibitor on the levels of H3K27 trimethylation in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a DLBCL cell line with an EZH2 mutation like KARPAS-422)
-
Cell culture medium and supplements
-
Inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor or DMSO for a specified time (e.g., 72 hours).
-
Harvest the cells and lyse them using the lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.
-
Quantify the band intensities to determine the relative reduction in H3K27me3 levels.
Cell Proliferation (CCK-8) Assay
Purpose: To measure the effect of an inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
Inhibitor compound
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the inhibitor or DMSO.
-
Incubate the cells for a desired period (e.g., 3-7 days).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the data and fitting it to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving EZH2 and a typical experimental workflow for characterizing an EZH2 inhibitor.
Caption: Canonical signaling pathway of EZH2 and its inhibition.
Caption: Experimental workflow for EZH2 inhibitor characterization.
Conclusion
EZH2 inhibitors represent a validated and promising therapeutic approach for a variety of cancers. Their mechanism of action, centered on the inhibition of H3K27 methylation, leads to a cascade of anti-tumorigenic effects. The experimental protocols and representative data presented in this guide provide a solid framework for the evaluation and characterization of novel EZH2 inhibitors. While the specific biological activity of "this compound" remains to be publicly detailed, the information herein serves as a comprehensive technical foundation for understanding the core biological activities of this important class of epigenetic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of reagents and assays for EZH2 peptide and nucleosome high-throughput screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Core Role of EZH2 in Transcriptional Repression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator that plays a central role in transcriptional repression and the maintenance of cellular identity. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 mediates the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing. Dysregulation of EZH2 is frequently observed in a multitude of human cancers, where it often functions as an oncogene by repressing tumor suppressor genes. This has led to the development of targeted EZH2 inhibitors as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core mechanisms of EZH2-mediated transcriptional repression, its broader functions, and its implications in disease and drug development.
The Canonical Role of EZH2 in Transcriptional Repression: The PRC2 Complex
EZH2 functions primarily as the enzymatic core of the PRC2 complex, which is essential for establishing and maintaining gene repression patterns throughout cell division.[1] The core PRC2 complex consists of four main subunits:
-
EZH2: The catalytic subunit containing a SET domain that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the lysine 27 of histone H3.[2][3]
-
EED (Embryonic Ectoderm Development): A crucial regulatory subunit that binds to existing H3K27me3 marks, creating a positive feedback loop that propagates the repressive signal.[3]
-
SUZ12 (Suppressor of Zeste 12 Homolog): A scaffolding protein that is essential for the structural integrity and enzymatic activity of the PRC2 complex.[3]
-
RbAp46/48 (Retinoblastoma Binding Protein 46/48): Histone-binding proteins that contribute to the complex's ability to interact with nucleosomes.[4]
The PRC2 complex is recruited to specific genomic loci, often at the promoter regions of developmental and cell differentiation genes.[1][5] Upon recruitment, the SET domain of EZH2 catalyzes the mono-, di-, and ultimately trimethylation of H3K27.[6] This H3K27me3 mark is then recognized by other protein complexes, most notably the Polycomb Repressive Complex 1 (PRC1), which further compacts chromatin and solidifies the transcriptionally repressed state.[6] This process of chromatin condensation limits the access of transcriptional machinery to the DNA, leading to gene silencing.[1]
Downstream Targets of EZH2-Mediated Repression
EZH2-mediated transcriptional repression targets a wide array of genes involved in critical cellular processes, including cell cycle regulation, differentiation, and apoptosis. In the context of cancer, EZH2 often silences tumor suppressor genes, thereby promoting uncontrolled cell proliferation and survival.[7][8] Notable targets include:
-
Cell Cycle Inhibitors: CDKN2A (encoding p16INK4a and p14ARF) and p21 are frequently repressed by EZH2, leading to accelerated cell cycle progression.[6][7][9]
-
Pro-Apoptotic Factors: Genes that promote programmed cell death can be silenced by EZH2, contributing to tumor cell survival.[9]
-
Cell Adhesion Molecules: E-cadherin, a key component of adherens junctions, is a known target of EZH2. Its repression is associated with increased cell motility and metastasis.[10]
-
Developmental Regulators: HOX genes, which are critical for embryonic development, are tightly regulated by PRC2 to ensure proper cell lineage specification.[11]
Non-Canonical Functions of EZH2
Beyond its canonical role within the PRC2 complex, emerging evidence has revealed non-canonical, PRC2-independent functions of EZH2.[2][12] These functions often involve EZH2 acting as a transcriptional co-activator.[2]
-
Transcriptional Activation: In certain contexts, such as in castration-resistant prostate cancer and some breast cancers, EZH2 can be recruited to the promoters of active genes and interact with transcription factors like the androgen receptor (AR) and β-catenin to enhance gene expression.[12][13][14] This switch from a repressor to an activator can be mediated by post-translational modifications of EZH2, such as phosphorylation.[2][15]
-
Methylation of Non-Histone Proteins: EZH2 has been shown to methylate non-histone proteins, thereby modulating their activity. For instance, EZH2 can methylate the transcription factor GATA4, leading to the repression of its target genes.[16]
EZH2 in Cancer and as a Therapeutic Target
The overexpression and hyperactivity of EZH2 are hallmarks of numerous cancers, including prostate cancer, breast cancer, lymphomas, and melanomas.[8][10] This dysregulation is often associated with more aggressive disease and poorer patient outcomes.[10] The oncogenic role of EZH2 is primarily attributed to its canonical function of silencing tumor suppressor genes.[12]
The critical role of EZH2 in cancer has spurred the development of small molecule inhibitors that target its catalytic activity. These inhibitors, such as tazemetostat, have shown promising results in clinical trials, particularly for certain types of lymphomas and sarcomas.[17][18][19]
Quantitative Data on EZH2 Inhibition
The efficacy of EZH2 inhibitors has been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.
| EZH2 Inhibitor | Cancer Type | Metric | Value | Reference |
| Tazemetostat | Follicular Lymphoma (EZH2 mutant) | Objective Response Rate (ORR) | 69% | [18][19] |
| Tazemetostat | Follicular Lymphoma (EZH2 wild-type) | Objective Response Rate (ORR) | 35% | [18][19] |
| Tazemetostat | Epithelioid Sarcoma | Objective Response Rate (ORR) | 15% | [20] |
| Mevrometostat + Enzalutamide | Metastatic Castration-Resistant Prostate Cancer | Median Radiographic Progression-Free Survival (rPFS) | 14.3 months | [21] |
| Enzalutamide alone | Metastatic Castration-Resistant Prostate Cancer | Median Radiographic Progression-Free Survival (rPFS) | 6.2 months | [21] |
| EZH2 Inhibitor | Cell Line | IC50 (nM) | Reference |
| SAH | N/A | 9,800 | [22] |
| Sinefungin | N/A | 158,000 | [22] |
| BIX01294 | N/A | >200,000 | [22] |
| Chaetocin | N/A | >200,000 | [22] |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for EZH2
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as EZH2.
Protocol:
-
Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA. The reaction is quenched with glycine.[23]
-
Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to EZH2. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of EZH2 enrichment.[23]
RNA Sequencing (RNA-Seq) to Identify EZH2-Regulated Genes
RNA-seq is used to profile the transcriptome and identify genes that are differentially expressed upon EZH2 modulation.
Protocol:
-
RNA Extraction: Total RNA is extracted from cells or tissues of interest (e.g., cells treated with an EZH2 inhibitor versus a control).
-
RNA Quality Control: The integrity and purity of the RNA are assessed using a bioanalyzer.
-
Library Preparation:
-
mRNA Enrichment: Poly(A) selection is commonly used to enrich for messenger RNA.
-
RNA Fragmentation: The enriched mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into cDNA.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. Gene expression levels are quantified, and statistical analysis is performed to identify differentially expressed genes between conditions.
EZH2 Enzymatic Assay
EZH2 enzymatic assays are used to measure the methyltransferase activity of the EZH2 complex and to screen for inhibitors.
Homogeneous Assay (AlphaLISA format): [24]
-
Reaction Setup: Recombinant EZH2 complex, a histone H3 substrate, and S-adenosyl-L-methionine (SAM) are incubated together in a microplate well. Test compounds can be included to assess inhibitory activity.
-
Detection: A specific antibody that recognizes the methylated H3K27 product is added, followed by acceptor beads. Donor beads are then added, and in the presence of the methylated product, the beads come into close proximity, generating a chemiluminescent signal that is proportional to EZH2 activity.
Chemiluminescent Assay: [25]
-
Substrate Coating: A 96-well plate is precoated with a histone H3 peptide substrate.
-
Enzymatic Reaction: The EZH2 enzyme, SAM, and test compounds are added to the wells and incubated.
-
Antibody Incubation: A primary antibody that specifically recognizes the H3K27me3 mark is added, followed by a secondary HRP-labeled antibody.
-
Signal Detection: An HRP substrate is added to produce a chemiluminescent signal that is measured using a luminometer. The signal intensity is proportional to the EZH2 activity.
Visualizations
Caption: The core components and catalytic activity of the PRC2 complex.
Caption: EZH2-mediated transcriptional repression pathway in cancer.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. The noncanonical role of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 variants differentially regulate polycomb repressive complex 2 in histone methylation and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EZH2 is downstream of the pRB-E2F pathway, essential for proliferation and amplified in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse involvement of EZH2 in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. EZH2: a pivotal regulator in controlling cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 18. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. urotoday.com [urotoday.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Frontiers | EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation [frontiersin.org]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Indole-Based EZH2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator.[1][2] EZH2 functions by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark that leads to chromatin compaction and transcriptional repression of target genes.[3][4][5] Aberrant EZH2 activity and overexpression are strongly linked to the development and progression of numerous cancers, including B-cell lymphomas and various solid tumors, by silencing tumor suppressor genes.[3][4][6] This has established EZH2 as a high-priority therapeutic target in oncology.[1]
Among the various chemotypes developed to inhibit EZH2, indole-based scaffolds have emerged as a promising class of potent and selective inhibitors.[3][7] This technical guide provides a detailed examination of the structure-activity relationships (SAR) of these indole-based compounds, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological and experimental processes.
The EZH2 Catalytic Pathway
EZH2, as part of the PRC2 complex, utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the methylation of H3K27. This enzymatic action is a key mechanism for regulating gene expression. The inhibition of this pathway is the primary goal of the small molecules discussed herein.
Core Scaffold and Structure-Activity Relationships
The development of indole-based EZH2 inhibitors often begins from a high-throughput screening (HTS) hit, followed by extensive optimization. A prominent series developed by Constellation Pharmaceuticals started from a dimethylpyridone hit and evolved into a highly potent indole-based scaffold.[7][8]
General Pharmacophore
The general structure consists of a central indole core, a pyridone moiety that interacts with the active site, and various substituents that modulate potency, selectivity, and pharmacokinetic properties.
SAR of the Pyridone Moiety
The pyridone ring is a critical pharmacophore that mimics the binding of the SAM cofactor. Modifications to this part of the molecule have a significant impact on biochemical potency.
-
Substitution Pattern: Studies on substituted pyridones revealed a preference for heteroatom substitution at the 4-position over the 2-position. A 4-thiomethyl pyridone derivative demonstrated a remarkably low IC50 value, suggesting that the electronic nature of the pyridone is crucial for potent inhibition.[6]
SAR of the Indole Core
The indole core serves as the central scaffold, and modifications here influence both potency and metabolic stability.
-
N1-Substitution: The N1 position of the indole is a key vector for introducing groups that can occupy adjacent pockets and improve properties.
-
Saturation to Indoline: Partial saturation of the indole core to an indoline has been shown to yield compounds with nanomolar activity against EZH2.[1] This modification can also lead to improved solubility and oxidative metabolic stability, addressing common challenges in drug development.[1]
-
5-Hydroxyindole Scaffold: A series based on a 5-hydroxyindole scaffold has been explored, leading to the identification of compounds with antiproliferative effects and the ability to reduce cellular H3K27me3 levels.[4]
SAR of Side Chains
Side chains attached to the core scaffold are optimized to enhance cellular potency, oral bioavailability, and other drug-like properties.
-
Piperidine and Azetidine Chains: The initial lead compounds often feature piperidine side chains. Optimization efforts led to the discovery that an exocyclic azetidine side chain could retain high cellular potency while limiting the unwanted upregulation of cytochrome P450 enzymes like CYP3A4.[6]
-
Trifluoroethylpiperidine: The clinical candidate CPI-1205 is an N-trifluoroethylpiperidine analogue of the chemical probe CPI-169, a modification designed to improve oral bioavailability.[3]
Quantitative SAR Data
The following tables summarize the quantitative data for key indole-based EZH2 inhibitors, illustrating the impact of chemical modifications on potency.
Table 1: SAR of the Indole-Pyridone Scaffold (Data sourced from Bioorganic & Medicinal Chemistry Letters, 2015)[7]
| Compound | Key Structural Features | EZH2 IC50 (µM) | Cellular EC50 (µM) |
| HTS Hit (2) | Dimethylpyridone core | 2.2 | >50 |
| Compound 9 | Indole core introduced | 0.057 | 10.8 |
| CPI-169 (22) | Optimized side chain | 0.002 | 0.080 |
Note: Compound numbers are as referenced in the source publication. This table highlights the dramatic potency improvements achieved through scaffold hopping from a pyridone to an indole and subsequent side-chain optimization.
Table 2: SAR of 5-Hydroxyindole Derivatives (Data sourced from Molecules, 2020)[4]
| Compound | Key Structural Features | K562 Cell Proliferation IC50 (µM) |
| L-01 | Base 5-hydroxyindole derivative | 90.1 |
| L-02 | Modification of pyridone substituent | 83.2 |
| L-03 | Alternative pyridone substituent | 68.4 |
| L-04 | Optimized pyridone substituent | 52.6 |
Note: This series demonstrates how modifications to the pyridone moiety attached to a 5-hydroxyindole core can modulate antiproliferative activity.
Experimental Protocols
The determination of SAR relies on robust and reproducible biochemical and cellular assays.
Biochemical EZH2 Enzymatic Assay (TR-FRET/AlphaLISA)
This type of assay is used to determine the direct inhibitory activity of a compound on the EZH2 enzyme complex (IC50 value).
-
Principle: The assay measures the enzymatic activity of the five-component recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2).[9][10] The detection can be based on the S-adenosylhomocysteine (SAH) byproduct or the methylated histone substrate. Homogeneous formats like AlphaLISA use a highly specific antibody to detect the H3K27me3 mark, generating a light signal proportional to enzyme activity.[9]
-
Key Reagents:
-
General Procedure:
-
The test compound (inhibitor) is serially diluted in DMSO and added to a 384-well assay plate.
-
The EZH2 enzyme complex and the histone H3 substrate are added and incubated briefly with the compound.
-
The enzymatic reaction is initiated by the addition of SAM. The reaction proceeds for a set time (e.g., 60-180 minutes) at a controlled temperature (e.g., 30°C).[10][12]
-
The reaction is stopped, and detection reagents (e.g., AlphaLISA beads and antibody) are added.
-
After a final incubation period, the plate is read on a suitable plate reader.
-
The resulting data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition), and IC50 curves are generated.
-
Cellular H3K27me3 Assay (Western Blot)
This assay measures the ability of a compound to inhibit EZH2 activity within a cellular context (EC50 value) by quantifying the global levels of the H3K27me3 mark.
-
Principle: Cancer cells that are dependent on EZH2 activity are treated with the inhibitor. The subsequent reduction in cellular H3K27me3 levels is measured relative to a loading control (e.g., total Histone H3).
-
Key Reagents:
-
General Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of the test compound for an extended period (e.g., 72-96 hours) to allow for histone turnover.
-
Following treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[13]
-
The membrane is blocked and then incubated overnight with the primary anti-H3K27me3 antibody.
-
The membrane is washed and incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using an ECL kit.[13]
-
The membrane is stripped and re-probed with an antibody for total Histone H3 as a loading control.
-
Band intensities are quantified, and the H3K27me3 signal is normalized to the total H3 signal to determine the dose-dependent reduction.
-
Summary of SAR Logic
The optimization of indole-based EZH2 inhibitors follows a clear, logical progression where specific structural modifications are made to achieve desired biological and pharmaceutical outcomes.
References
- 1. Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, design, and synthesis of indole-based EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. ovid.com [ovid.com]
Methodological & Application
Application Notes and Protocols for Ezh2-IN-17 in Vitro Histone Methyltransferase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[1][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][3][5][6] This document provides a detailed protocol for an in vitro histone methyltransferase (HMT) assay to evaluate the potency and mechanism of action of EZH2 inhibitors, using Ezh2-IN-17 as a representative compound.
The following protocols describe a common method for assessing the inhibitory activity of compounds against EZH2, which can be adapted for various detection formats, including radiometric, fluorescence, and luminescence-based assays.
EZH2 Signaling Pathway
The diagram below illustrates the role of EZH2 within the PRC2 complex and its impact on gene transcription.
Caption: EZH2, as part of the PRC2 complex, methylates Histone H3, leading to gene silencing.
In Vitro Histone Methyltransferase (HMT) Assay Workflow
The following diagram outlines the general workflow for an in vitro HMT assay to screen for EZH2 inhibitors.
Caption: Workflow of an in vitro HMT assay for EZH2 inhibitor screening.
Experimental Protocol: In Vitro EZH2 HMT Assay (Radiometric Filter Binding)
This protocol is adapted from established methods for measuring histone methyltransferase activity.[7][8]
A. Principle
This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto a histone H3 substrate by the EZH2 enzyme complex. The reaction is stopped, and the radiolabeled histone substrate is captured on a filter membrane, while unincorporated [³H]-SAM is washed away. The amount of incorporated radioactivity is then quantified by liquid scintillation counting and is proportional to the enzyme activity.
B. Materials and Reagents
-
Enzyme: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Substrate: Histone H3 (full-length or peptide)
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Inhibitor: this compound (or other EZH2 inhibitors)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 4 mM DTT
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Wash Buffer: 50 mM NaHCO₃ (pH 9.0)
-
Scintillation Cocktail
-
Filter Plates: 96-well glass fiber filter plates
-
Plate Reader: Liquid scintillation counter
C. Assay Procedure
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the inhibitor in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
In a 96-well polypropylene plate, add 5 µL of the diluted this compound or DMSO (for control wells).
-
Add 10 µL of EZH2 enzyme complex diluted in Assay Buffer. The final concentration of the enzyme should be empirically determined to be in the linear range of the assay.
-
Pre-incubate the inhibitor and enzyme for 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Prepare a reaction mix containing Histone H3 substrate and [³H]-SAM in Assay Buffer.
-
Add 10 µL of the reaction mix to each well to initiate the reaction. Final reaction volume is 25 µL.
-
Typical final concentrations are 1 µM Histone H3 and 1 µM [³H]-SAM.
-
-
Incubation: Incubate the reaction plate at 30°C for 1 to 3 hours.[5]
-
Stopping the Reaction and Filtration:
-
Stop the reaction by adding 100 µL of 10% TCA to each well.
-
Transfer the contents of each well to a glass fiber filter plate.
-
Wash the filter plate three times with 200 µL of 50 mM NaHCO₃ (pH 9.0).
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
D. Data Analysis
-
Calculate Percent Inhibition:
-
Determine the average counts per minute (CPM) for the no-enzyme control (background), the no-inhibitor control (100% activity), and each inhibitor concentration.
-
Subtract the background CPM from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (CPM_inhibitor / CPM_no-inhibitor)) * 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Alternative Assay Formats
While the radiometric assay is a direct and sensitive method, other formats are also widely used for high-throughput screening.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay detects the methylated histone substrate using a specific antibody conjugated to an acceptor bead and a streptavidin-coated donor bead that binds to a biotinylated histone substrate.[9]
-
Transcreener® EPIGEN SAH Assay: This fluorescence polarization-based assay detects the formation of S-adenosyl-L-homocysteine (SAH), the universal by-product of all methyltransferase reactions.[5]
-
Chemiluminescent Assay: This ELISA-based method uses a specific antibody to detect the methylated histone substrate captured on a plate, followed by a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
Quantitative Data for Representative EZH2 Inhibitors
The following table summarizes the reported in vitro IC50 values for several well-characterized EZH2 inhibitors. This data can serve as a reference for evaluating the potency of new chemical entities like this compound.
| Inhibitor | EZH2 WT IC50 (nM) | EZH2 Mutant (Y641N) IC50 (nM) | Selectivity vs. EZH1 | Mechanism of Action |
| GSK126 | 9.9 | 2.5 | >150-fold | SAM-competitive |
| EPZ-6438 (Tazemetostat) | 11 | 3.9 | ~50-fold | SAM-competitive |
| GSK343 | 4.1 | 1.7 | >1000-fold | SAM-competitive[10] |
| ZLD1039 | 290 | - | - | SAM-competitive[11] |
| EI1 | 15 | 13 | >100-fold | SAM-competitive |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme and substrates.
Conclusion
The provided protocol offers a robust framework for the in vitro characterization of EZH2 inhibitors. By employing these methods, researchers can accurately determine the potency and mechanism of action of compounds such as this compound, facilitating the discovery and development of novel epigenetic therapies. Careful optimization of assay conditions, including enzyme and substrate concentrations and incubation times, is crucial for obtaining reliable and reproducible results.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2 Homogeneous Assay Kit - Nordic Biosite [nordicbiosite.com]
- 10. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Ezh2-IN-17 Potency in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2][3][4][5] This epigenetic modification leads to transcriptional repression of target genes involved in cell differentiation and development.[1][2] Dysregulation and overexpression of EZH2 are implicated in the progression of various cancers, making it a compelling therapeutic target.[2][6][7]
Ezh2-IN-17 is a potent and selective small molecule inhibitor of EZH2. Understanding its potency in a cellular context is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for three key cell-based assays to determine the potency of this compound: a histone H3K27 trimethylation assay, a cell viability assay, and a cellular thermal shift assay (CETSA) for target engagement.
Mechanism of Action
This compound, like many other EZH2 inhibitors, is an S-adenosyl-L-methionine (SAM)-competitive inhibitor.[1][2] EZH2 utilizes SAM as a methyl group donor to methylate H3K27. This compound competes with SAM for binding to the catalytic pocket of EZH2, thereby preventing the transfer of the methyl group to its histone substrate. This leads to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.
EZH2 Signaling Pathway
The following diagram illustrates the central role of EZH2 in gene silencing and how inhibitors like this compound interfere with this process.
Data Presentation: Potency of this compound
The following table summarizes the reported potency of this compound from biochemical and cellular assays.
| Assay Type | Cell Line/Target | IC50 (nM) | Reference |
| Biochemical Assay | Recombinant EZH2 | 0.95 | [8] |
| Cell Proliferation | WSU-DLCL2 (Lymphoma) | 2.36 | [8] |
| Cell Proliferation | Pfeiffer (Lymphoma) | 1.73 | [8] |
| Cell Proliferation | Karpas-422 (Lymphoma) | 1.82 | [8] |
Experimental Protocols
In-Cell Western Assay for H3K27 Trimethylation
This protocol describes a quantitative immunofluorescence-based assay to measure the levels of H3K27me3 in cells treated with this compound.
Workflow Diagram:
Materials:
-
Cancer cell line of interest (e.g., WSU-DLCL2)
-
This compound
-
96-well black, clear-bottom tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (16%, methanol-free)
-
Triton X-100
-
Blocking Buffer (e.g., 5% non-fat dry milk or commercial blocking solution in PBS)
-
Primary antibody against H3K27me3 (e.g., rabbit polyclonal)
-
Normalization antibody (e.g., mouse monoclonal against total Histone H3 or a housekeeping protein)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit IgG-Alexa Fluor 680 and goat anti-mouse IgG-Alexa Fluor 800)
-
Imaging system capable of detecting fluorescence in the near-infrared range (e.g., LI-COR Odyssey)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Fixation and Permeabilization:
-
Gently remove the culture medium.
-
Fix the cells by adding 100 µL of 4% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with 150 µL of PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with 150 µL of PBS.
-
-
Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-H3K27me3 and normalization antibody) in Antibody Dilution Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).
-
Remove the blocking buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells four times with 150 µL of PBS with 0.1% Tween-20.
-
Dilute the fluorophore-conjugated secondary antibodies in Antibody Dilution Buffer.
-
Add 50 µL of the secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the wells four times with 150 µL of PBS with 0.1% Tween-20.
-
Allow the plate to dry completely in the dark.
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity for both H3K27me3 and the normalization control.
-
Normalize the H3K27me3 signal to the normalization control signal.
-
Plot the normalized H3K27me3 signal against the log concentration of this compound to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a period relevant to the cell line and compound (e.g., 6 days).
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated cells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Ultracentrifuge or high-speed microcentrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies, detection reagents)
-
Primary antibody against EZH2
-
Secondary HRP-conjugated antibody
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g or 100,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction).
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using an antibody specific for EZH2.
-
-
Data Analysis:
-
Quantify the band intensities for EZH2 at each temperature for both the vehicle- and this compound-treated samples.
-
Plot the relative amount of soluble EZH2 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Conclusion
These detailed protocols provide a robust framework for researchers to accurately determine the cellular potency of this compound. By employing a multi-assay approach that includes direct target modulation (H3K27me3 levels), a phenotypic outcome (cell viability), and direct target engagement (CETSA), a comprehensive understanding of the inhibitor's cellular activity can be achieved. This information is critical for the continued development of this compound and other EZH2 inhibitors as potential cancer therapeutics.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9333217B2 - Inhibitors of human EZH2, and methods of use thereof - Google Patents [patents.google.com]
- 5. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Detecting H3K27me3 Changes with Ezh2-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] This methylation mark is a key signal for gene silencing and is essential for processes such as embryonic development, cell differentiation, and proliferation.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2][3]
Ezh2-IN-17 is a small molecule inhibitor designed to target the methyltransferase activity of EZH2. By inhibiting EZH2, this compound is expected to decrease global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects. Western blotting is a fundamental technique to verify the cellular activity of this compound by monitoring the reduction in H3K27me3 levels.
These application notes provide a detailed protocol for utilizing Western blotting to detect changes in H3K27me3 levels in cultured cells following treatment with this compound.
Signaling Pathway
Caption: EZH2 signaling pathway and inhibition by this compound.
Experimental Protocols
Western Blot Protocol for H3K27me3 Detection
This protocol outlines the steps for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in H3K27me3 levels.
Materials:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20%)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K27me3
-
Rabbit anti-Total Histone H3 (loading control)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane according to a standard protocol.
-
Wash the membrane thoroughly.
-
Block the membrane again and probe with the primary antibody for Total Histone H3 as a loading control.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the Total Histone H3 signal for each sample.
-
Calculate the fold change in H3K27me3 levels relative to the vehicle-treated control.
-
Experimental Workflow
Data Presentation
The following table presents example quantitative data demonstrating the dose-dependent effect of an EZH2 inhibitor on H3K27me3 levels. This data is representative and should be used as a guideline for expected results with this compound.
| Treatment Group | Concentration (µM) | H3K27me3 Intensity (Normalized to Total H3) | % Reduction in H3K27me3 (Relative to Vehicle) |
| Vehicle (DMSO) | 0 | 1.00 | 0% |
| This compound | 0.1 | 0.75 | 25% |
| This compound | 1.0 | 0.40 | 60% |
| This compound | 10.0 | 0.15 | 85% |
References
Application Notes and Protocols: Utilizing Ezh2-IN-17 to Investigate the Role of EZH2 in Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ezh2-IN-17, a potent and selective inhibitor of the histone methyltransferase EZH2, to investigate its critical roles in developmental processes. The protocols and data presented are based on studies using structurally and mechanistically similar EZH2 inhibitors, providing a strong framework for designing and executing experiments with this compound.
Introduction to this compound
This compound is a highly potent and orally active small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). As a S-adenosyl-L-methionine (SAM) competitive inhibitor, this compound blocks the methyltransferase activity of EZH2, leading to a global decrease in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing.
EZH2 plays a fundamental role in maintaining the delicate balance between self-renewal and differentiation in stem cells and progenitor populations during embryonic development.[1] Its activity is essential for the proper temporal and spatial regulation of gene expression that governs cell fate decisions and tissue patterning. Dysregulation of EZH2 activity is linked to various developmental abnormalities and diseases, including cancer.
By specifically inhibiting EZH2, this compound provides a powerful chemical tool to dissect the intricate functions of this epigenetic regulator in a variety of developmental models, from embryonic stem cells to organoid systems.
Quantitative Data Summary
The following tables summarize key quantitative data from studies using potent EZH2 inhibitors to modulate developmental processes. These data can serve as a reference for expected outcomes when using this compound.
Table 1: Biochemical Profile of this compound and Analogous EZH2 Inhibitors
| Compound | Target | IC50 (nM) | Mechanism of Action | Selectivity | Reference |
| This compound | EZH2 | 0.95 | SAM-Competitive | High | N/A |
| GSK126 | EZH2 | 7-252 (cellular H3K27me3) | SAM-Competitive | >150-fold vs EZH1 | [2] |
| Tazemetostat (EPZ-6438) | EZH2 | 2-38 | SAM-Competitive | 35-fold vs EZH1 | [2] |
| EI1 | EZH2 | 15 (wild-type), 13 (Y641F mutant) | SAM-Competitive | High | [3] |
Table 2: Effects of EZH2 Inhibition on Human Embryonic Stem Cell (hESC) Differentiation towards Mesoderm
| Treatment | Marker Gene | Fold Change (vs. DMSO) | Method | Reference |
| GSK126 (10 µM) | KDR | ~4.5 | qRT-PCR | [4] |
| GSK126 (10 µM) | FOXF1 | ~3.5 | qRT-PCR | [4] |
| GSK126 (10 µM) | MSX1 | ~3.0 | qRT-PCR | [4] |
| GSK126 (10 µM) | T (Brachyury) | ~2.5 | qRT-PCR | [4] |
| GSK126 (10 µM) | GATA4 | ~2.0 | qRT-PCR | [4] |
| GSK126 | MSCs (CD73+CD146+CD271+CD45–) | ~3-fold increase | FACS | [4] |
Table 3: Effects of EZH2 Inhibition on Colorectal Cancer (CRC) Organoid Growth
| Organoid Line | Treatment | Concentration | Effect on Growth | Reference |
| GSK126-responsive | GSK126 | 4 µM | Strong inhibition | [5] |
| GSK126-resistant | GSK126 | 4 µM | No significant effect | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways regulated by EZH2 during development and a general experimental workflow for investigating its role using this compound.
Caption: EZH2-mediated repression of Wnt signaling in development.
Caption: Experimental workflow for studying EZH2's role in development.
Detailed Experimental Protocols
The following protocols are adapted from published studies using the potent EZH2 inhibitor GSK126 and can be readily modified for use with this compound. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific model system.
Protocol 1: Directed Differentiation of Human Embryonic Stem Cells (hESCs) to Mesoderm
This protocol describes how to promote the differentiation of hESCs into the mesodermal lineage by inhibiting EZH2.
Materials:
-
Human Embryonic Stem Cells (e.g., H1 or H9 lines)
-
Matrigel-coated tissue culture plates
-
mTeSR1 medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Collagenase Type IV
-
Trypsin-EDTA
-
PBS (Phosphate Buffered Saline)
-
Reagents for qRT-PCR, Western Blot, and FACS analysis
Procedure:
-
hESC Culture: Culture hESCs on Matrigel-coated plates in mTeSR1 medium according to standard protocols. Passage cells every 4-6 days.
-
Initiation of Differentiation: When hESC colonies reach 70-80% confluency, replace the mTeSR1 medium with fresh mTeSR1 containing either this compound (start with a concentration range of 1-10 µM, based on GSK126 data) or an equivalent volume of DMSO (vehicle control).[4]
-
Treatment Duration: Culture the cells for 3 days, replacing the medium with fresh medium containing the inhibitor or vehicle daily.[4]
-
Harvesting Cells for Analysis:
-
For RNA analysis (qRT-PCR): After 3 days of treatment, wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer for RNA extraction.
-
For Protein analysis (Western Blot): Wash cells with PBS and scrape them into a lysis buffer containing protease and phosphatase inhibitors.
-
For Flow Cytometry (FACS): Detach cells using Trypsin-EDTA, neutralize with medium, and proceed with antibody staining for mesodermal markers (e.g., KDR).
-
-
Mesenchymal Stem Cell (MSC) Generation (Optional): After the initial 3-day treatment, the derived cells can be further cultured in MSC differentiation medium for 5 days to generate a population enriched for MSCs.[4] These can then be sorted by flow cytometry using a panel of MSC markers (e.g., CD73+, CD146+, CD271+, CD45–).[4]
Protocol 2: Western Blotting for H3K27me3 in Stem Cells
This protocol details the detection of H3K27me3 levels by Western blot to confirm the inhibitory activity of this compound.
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K27me3
-
Rabbit or Mouse anti-Total Histone H3 (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (10-20 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (a high percentage gel, e.g., 15% or 4-20% gradient, is recommended for resolving low molecular weight histones) and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (for loading control): The membrane can be stripped and re-probed with an antibody against total Histone H3 to ensure equal loading.
Protocol 3: Treatment of 3D Organoids with this compound
This protocol provides a general framework for treating 3D organoids to study the effects of EZH2 inhibition on their development and growth.
Materials:
-
Established 3D organoid culture (e.g., colorectal, intestinal, or neural organoids)
-
Appropriate organoid culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell viability assay reagents (e.g., CellTiter-Glo)
-
Reagents for downstream analysis (RNA, protein, imaging)
Procedure:
-
Organoid Seeding: Dissociate organoids into single cells or small fragments and seed them in a Matrigel dome or other appropriate 3D culture matrix.
-
Treatment Initiation: After allowing the organoids to form for a few days (e.g., 3 days), add the organoid culture medium containing the desired concentration of this compound or DMSO.[5] For long-term studies, replace the medium with fresh inhibitor- or vehicle-containing medium every 2-3 days.
-
Assessing Viability and Growth:
-
Monitor organoid size and morphology using brightfield microscopy throughout the experiment.
-
At the end of the treatment period, perform a cell viability assay (e.g., CellTiter-Glo) to quantify the effect on organoid growth.
-
-
Harvesting Organoids for Analysis:
-
Carefully aspirate the medium and dissolve the Matrigel using a cell recovery solution.
-
Wash the organoids with cold PBS.
-
Proceed with RNA or protein extraction, or fix the organoids for immunohistochemistry and imaging.
-
Concluding Remarks
This compound is a valuable tool for elucidating the multifaceted roles of EZH2 in development. By leveraging the provided protocols and data as a starting point, researchers can design robust experiments to explore how EZH2-mediated epigenetic regulation governs cell fate decisions, tissue morphogenesis, and organogenesis. Careful optimization of inhibitor concentration and treatment duration for each specific developmental model system will be crucial for obtaining meaningful and reproducible results.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of EZH2 Promotes Human Embryonic Stem Cell Differentiation into Mesoderm by Reducing H3K27me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large variety in a panel of human colon cancer organoids in response to EZH2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ezh2-IN-17 solubility and preparation of stock solutions
Disclaimer: Specific solubility and preparation data for Ezh2-IN-17 are not publicly available. The following information is based on data for other EZH2 inhibitors with similar chemical structures and properties, such as GSK126 and other small molecule inhibitors. Researchers should perform small-scale solubility tests to confirm the optimal conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For many EZH2 inhibitors and other small organic molecules, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating concentrated stock solutions. It is advisable to use a fresh, anhydrous grade of DMSO, as absorbed moisture can affect the solubility and stability of the compound.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, carefully weigh the desired amount of the inhibitor and dissolve it in the appropriate volume of high-quality DMSO to achieve the target concentration (e.g., 10 mM). It may be necessary to use physical methods like vortexing, gentle warming (not exceeding 50°C), or sonication to fully dissolve the compound.[2] For detailed steps, please refer to the Experimental Protocols section.
Q3: How should I store the stock solution and the solid compound?
A3: The solid, powdered form of the inhibitor should be stored at -20°C for long-term stability, where it can be viable for up to three years.[3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q4: My compound is precipitating when I dilute the DMSO stock solution in my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. To prevent this, it is recommended to make intermediate serial dilutions of the concentrated stock in DMSO first. Then, add the final, more diluted DMSO solution to your aqueous buffer or medium.[4] The final concentration of DMSO in your experiment should be kept low (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Presentation
This compound Solubility Profile
Note: The following data is based on analogous EZH2 inhibitors. The exact solubility of this compound may vary.
| Solvent | Concentration | Comments |
| DMSO | ≥ 12.5 mg/mL | May require ultrasonication to fully dissolve.[2] |
| Ethanol | Slightly soluble or not soluble | Not recommended for primary stock solutions. |
| Water | Slightly soluble or not soluble | Not recommended for primary stock solutions. |
Experimental Protocols
Detailed Methodology for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Before handling, gently tap the vial of this compound to ensure all the powder is at the bottom. Prepare a sterile workspace.
-
Weighing: Accurately weigh the desired amount of the inhibitor powder using a calibrated analytical balance. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Mixing: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a sonicating water bath for several minutes.[1] Gentle heating (e.g., in a 37°C water bath) can also be applied, but should not exceed 50°C to prevent degradation.
-
Verification: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once the inhibitor is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3]
Mandatory Visualization
EZH2 Signaling Pathway
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[5][6] Its primary role is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[7][8] This process leads to chromatin compaction and transcriptional repression of target genes, many of which are involved in cell differentiation and tumor suppression.[5][7]
Caption: Canonical pathway of EZH2-mediated gene silencing and its inhibition.
Experimental Workflow: Stock Solution Preparation and Troubleshooting
This workflow outlines the standard procedure for preparing a stock solution of this compound and provides troubleshooting steps for common solubility issues.
Caption: Workflow for preparing and troubleshooting this compound stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ezh2-IN-17 and Other EZH2 Inhibitors
Disclaimer: Information regarding the specific off-target effects of "Ezh2-IN-17" is limited in publicly available scientific literature. Therefore, this guide provides information on identifying and mitigating off-target effects for EZH2 inhibitors in general, using this compound as a representative example. The methodologies and principles described are broadly applicable to small molecule inhibitors targeting EZH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] By inhibiting EZH2, this compound and similar inhibitors block the formation of H3K27me3, leading to the de-repression of target genes, many of which are tumor suppressors.[3][4]
Q2: What are the potential sources of off-target effects with EZH2 inhibitors?
Off-target effects can arise from several factors:
-
Binding to other methyltransferases: Some EZH2 inhibitors may show cross-reactivity with other histone methyltransferases (HMTs) or non-histone methyltransferases due to structural similarities in the S-adenosyl methionine (SAM) binding pocket.[5]
-
Interaction with unintended proteins (kinases, etc.): Small molecules can bind to proteins other than their intended target, leading to unforeseen biological consequences.
-
"On-target" but undesirable effects: Inhibition of EZH2 can have broad effects on gene expression, some of which may be therapeutically undesirable in certain cellular contexts.[6][7]
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
Several strategies can be employed:
-
Use a structurally distinct EZH2 inhibitor: If a different EZH2 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiment with a resistant EZH2 mutant: Introduce a version of EZH2 that is mutated to be insensitive to this compound. If the phenotype is reversed, it confirms on-target action.
Q4: What are some general strategies to mitigate off-target effects?
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., reduction in H3K27me3) to minimize off-target binding.
-
Perform control experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using an inactive analog of the inhibitor if available.
-
Confirm findings with orthogonal approaches: As mentioned in Q3, use alternative methods like RNAi to validate that the observed phenotype is a result of EZH2 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (passage number, confluency).2. Degradation of this compound stock solution.3. Inconsistent incubation times. | 1. Standardize cell culture protocols.2. Prepare fresh stock solutions of the inhibitor regularly and store them properly.3. Ensure precise timing of inhibitor treatment. |
| No effect on H3K27me3 levels | 1. Insufficient concentration of this compound.2. Cell line is resistant to EZH2 inhibition.3. Poor cell permeability of the inhibitor.4. Inactive batch of the compound. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Verify EZH2 expression in your cell line.3. Consult literature for permeability data or perform uptake assays.4. Test a new batch of the inhibitor. |
| Unexpected cell toxicity | 1. Off-target effects.2. High concentration of the inhibitor.3. Solvent (e.g., DMSO) toxicity. | 1. Perform experiments to rule out off-target effects (see FAQs).2. Lower the concentration of this compound.3. Ensure the final solvent concentration is non-toxic to your cells. |
| Phenotype does not match EZH2 knockdown | 1. Off-target effect of this compound.2. Incomplete knockdown of EZH2.3. The inhibitor affects non-catalytic functions of EZH2 not addressed by knockdown. | 1. Investigate potential off-targets using proteomics or kinome scanning.2. Validate knockdown efficiency by Western blot or qPCR.3. Consider that EZH2 has scaffolding functions independent of its catalytic activity.[8][9] |
Experimental Protocols
Identifying Off-Target Effects
1. Kinome Profiling (e.g., KINOMEscan™)
This technique assesses the binding of an inhibitor to a large panel of kinases. It is a valuable tool for identifying potential off-target kinase interactions.
-
Methodology: A competition binding assay where the test compound (this compound) competes with an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.[10]
-
Data Interpretation: Results are typically presented as the percentage of control, where a lower percentage indicates stronger binding. Hits are prioritized based on their binding affinity.
2. Proteome-wide Target Identification
a) Cellular Thermal Shift Assay (CETSA)
CETSA identifies target engagement by observing the thermal stabilization of a protein upon ligand binding.
-
Principle: When a protein binds to a ligand, its thermal stability increases. CETSA measures the extent of this stabilization in a cellular context.[11][12][13]
-
Workflow:
-
Treat intact cells with this compound or vehicle control.
-
Heat cell lysates to a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Detect the amount of soluble target protein (and potential off-targets) at different temperatures using Western blotting or mass spectrometry.[14][15]
-
-
Expected Outcome: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
b) Affinity Purification coupled with Mass Spectrometry (AP-MS)
This method identifies proteins that interact with a "baited" version of the small molecule inhibitor.
-
Principle: An immobilized version of this compound is used to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.[16][17][18]
-
Workflow:
-
Data Analysis: Compare the proteins pulled down by the this compound bait with those pulled down by control beads to identify specific interactors.
Mitigating Off-Target Effects: Quantitative Data Summary
| Parameter | This compound (Hypothetical Data) | Control Inhibitor (Hypothetical Data) | Significance |
| EZH2 IC50 (biochemical) | 10 nM | 15 nM | On-target potency |
| H3K27me3 Reduction IC50 (cellular) | 50 nM | 75 nM | On-target cellular efficacy |
| Off-Target Kinase Kd (e.g., Kinase X) | 500 nM | >10,000 nM | Higher value indicates better selectivity |
| Cell Viability EC50 (EZH2-dependent cell line) | 100 nM | 150 nM | On-target anti-proliferative effect |
| Cell Viability EC50 (EZH2-independent cell line) | >10,000 nM | >10,000 nM | High value suggests low off-target toxicity |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EZH2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for identifying off-target effects of this compound.
References
- 1. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2: novel therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. files.core.ac.uk [files.core.ac.uk]
overcoming poor oral bioavailability of Ezh2-IN-17
Welcome to the technical support center for Ezh2-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, with a particular focus on overcoming its poor oral bioavailability.
Disclaimer: this compound is a representative preclinical research compound with potent and selective inhibitory activity against the Ezh2 methyltransferase. It is characterized by low aqueous solubility and poor oral bioavailability, which can present challenges in in vivo studies. The following guidance is provided to assist researchers in developing effective strategies to improve its delivery and efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor oral bioavailability of this compound?
A1: The primary reasons for the poor oral bioavailability of this compound are its low aqueous solubility and potentially high first-pass metabolism. Like many small molecule inhibitors, its hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
Q2: What is the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is very low, typically in the range of <0.1 µg/mL at physiological pH. It is soluble in organic solvents such as DMSO.
Q3: Can I simply increase the oral dose of this compound to achieve better systemic exposure?
A3: While dose escalation can sometimes increase systemic exposure, for compounds with very low solubility like this compound, this approach is often not effective and can lead to non-linear and unpredictable pharmacokinetics. Furthermore, high doses of undissolved compound may lead to gastrointestinal toxicity.
Q4: What are the recommended formulation strategies to improve the oral bioavailability of this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[1][2][3][4][5] These include:
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).
-
Amorphous solid dispersions: By dispersing the drug in a polymer matrix.
-
Nanosuspensions: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
-
Complexation with cyclodextrins: To enhance solubility.
Q5: Are there any known orally bioavailable Ezh2 inhibitors that I can use as a reference?
A5: Yes, Tazemetostat (EPZ-6438) is an orally bioavailable Ezh2 inhibitor that has undergone clinical development.[6][7][8][9][10] Investigating the formulation approaches used for such compounds can provide valuable insights. Other orally bioavailable EZH1/2 dual inhibitors have also been developed.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. | Develop an enabling formulation such as a lipid-based system or an amorphous solid dispersion to improve dissolution and absorption consistency. |
| Low or undetectable plasma concentrations after oral administration. | Insufficient drug dissolution and/or high first-pass metabolism. | 1. Confirm the in vitro dissolution of your formulation. 2. Consider co-administration with an inhibitor of relevant metabolic enzymes (e.g., CYP3A4), if known. 3. Employ a more advanced formulation strategy to significantly enhance solubility and absorption. |
| Precipitation of the compound in aqueous media during in vitro assays. | The compound's low aqueous solubility. | Use a co-solvent (e.g., DMSO, ethanol) in your assay buffer, but keep the final concentration low (<1%) to avoid artifacts. For cell-based assays, ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. |
| Inconsistent in vivo efficacy despite using a formulation. | Formulation instability or inadequate in vivo performance. | 1. Characterize the physical stability of your formulation (e.g., particle size analysis for nanosuspensions, assessment of crystallinity for amorphous dispersions). 2. Perform pharmacokinetic studies to correlate plasma exposure with efficacy. |
Quantitative Data Summary
The following tables provide a hypothetical comparison of the pharmacokinetic parameters of this compound in different formulations to illustrate the potential improvements in oral bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~500 g/mol |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| LogP | > 4.0 |
| Permeability (Caco-2) | High |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 25 ± 10 | 4.0 | 150 ± 75 | < 2% |
| Nanosuspension | 150 ± 50 | 2.0 | 900 ± 300 | ~10% |
| Amorphous Solid Dispersion | 300 ± 100 | 1.5 | 2100 ± 700 | ~25% |
| Lipid-Based Formulation (SEDDS) | 500 ± 150 | 1.0 | 4200 ± 1200 | ~50% |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
-
Excipient Screening: Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol HP) for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form a stable emulsion upon dilution in an aqueous medium.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
Add the calculated amount of this compound to the excipient mixture.
-
Gently heat (e.g., to 40°C) and vortex until the drug is completely dissolved and the mixture is clear and homogenous.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in a simulated gastric or intestinal fluid and measure the droplet size using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform in vitro dissolution studies using a USP apparatus II (paddle method) in a biorelevant medium.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) via the tail vein to determine the absolute bioavailability.
-
Oral (PO) Groups: Administer the different this compound formulations (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
References
- 1. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Ezh2-IN-17 experiments
Welcome to the Ezh2-IN-17 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, a potent and selective inhibitor of the EZH2 histone methyltransferase. Here you will find answers to frequently asked questions, detailed experimental protocols, and visual guides to aid in your research.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibition of H3K27 trimethylation (H3K27me3) with this compound in our cell line. What are the potential causes?
A1: Inconsistent H3K27me3 inhibition can stem from several factors:
-
Cellular Context: The activity of EZH2 and its sensitivity to inhibitors can be highly cell-type dependent. Factors such as the expression levels of PRC2 complex components (EED, SUZ12), the presence of activating mutations in EZH2, and the status of opposing enzymes like demethylases can all influence inhibitor efficacy.
-
Inhibitor Stability and Potency: Ensure the inhibitor has been stored correctly and has not degraded. We recommend preparing fresh dilutions for each experiment from a DMSO stock. The half-life of the compound in your specific cell culture medium can also affect its effective concentration over time.
-
Cell Density and Proliferation Rate: High cell density or rapid proliferation can lead to a faster turnover of histone marks, potentially masking the inhibitory effect of this compound. It is crucial to maintain consistent cell densities and seeding protocols across experiments.
-
Assay Variability: Western blotting, the most common method for assessing H3K27me3 levels, can have inherent variability. Ensure consistent protein loading, antibody quality, and signal detection methods.
Q2: Our cell viability results with this compound are not correlating with the observed changes in H3K27me3 levels. Why might this be?
A2: A disconnect between H3K27me3 reduction and cell viability can be attributed to:
-
Delayed Phenotypic Effects: The downstream effects of EZH2 inhibition on gene expression and subsequent cellular phenotypes, such as apoptosis or cell cycle arrest, can take several days to manifest. A reduction in H3K27me3 is an early, proximal readout, while changes in cell viability are a more distal and cumulative outcome.
-
Non-canonical EZH2 Functions: EZH2 possesses functions independent of its methyltransferase activity, including acting as a transcriptional co-activator.[1][2][3] this compound may not affect these non-canonical roles, which could be critical for cell survival in your specific model.
-
Cellular Redundancy and Compensation: Other epigenetic regulators or signaling pathways may compensate for the loss of EZH2 activity, thus maintaining cell viability. For instance, the related protein EZH1 can partially compensate for EZH2 loss in some contexts.[4]
-
Resistance Mechanisms: Pre-existing or acquired resistance mechanisms can uncouple EZH2 inhibition from cell death. A common resistance pathway involves alterations in the RB1/E2F cell cycle regulatory axis.[5][6][7][8]
Q3: We are concerned about potential off-target effects of this compound. How can we assess this?
A3: While this compound is designed for high selectivity, it is prudent to evaluate potential off-target effects:
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of EZH2. If the phenotype is rescued, it provides strong evidence for on-target activity.
-
Global Proteomics and Transcriptomics: Techniques like RNA-seq or proteomics can provide a global view of the changes induced by the inhibitor and may reveal unexpected pathway modulation.
-
Control Experiments: Always include appropriate controls, such as a vehicle-treated group and a positive control (e.g., a cell line known to be sensitive to EZH2 inhibition).
Quantitative Data Summary
For effective experimental design, please refer to the following tables for recommended starting concentrations and incubation times for this compound. Note that optimal conditions may vary depending on the cell line and experimental setup.
| Parameter | Recommended Range | Notes |
| In Vitro IC50 (Biochemical Assay) | 1 - 50 nM | Varies depending on the specific assay conditions and substrate. |
| Cellular H3K27me3 Inhibition (EC50) | 50 - 500 nM | Highly cell-type dependent. A time course is recommended. |
| Cell Viability / Proliferation (GI50) | 0.1 - 10 µM | Typically requires longer incubation times (e.g., 72-144 hours). |
| Experiment | Recommended Incubation Time | Notes |
| H3K27me3 Inhibition | 24 - 72 hours | Significant reduction in H3K27me3 can often be observed within 48 hours. |
| Gene Expression Changes | 48 - 96 hours | Changes in the transcription of EZH2 target genes follow histone mark alterations. |
| Cell Cycle Analysis | 72 - 120 hours | Effects on cell cycle progression may require several cell divisions. |
| Apoptosis Assays | 96 - 144 hours | Induction of apoptosis is often a later-stage event. |
Key Experimental Protocols
Western Blot for H3K27me3 and Total H3
This protocol is for assessing the inhibition of EZH2 methyltransferase activity by measuring the levels of H3K27me3 relative to total histone H3.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear chromatin and ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 (e.g., 1:1000) and total H3 (e.g., 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis:
-
Quantify the band intensities for H3K27me3 and total H3.
-
Normalize the H3K27me3 signal to the total H3 signal for each sample.
-
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72, 96, or 120 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the GI50 (concentration that causes 50% inhibition of cell growth).
-
Visual Guides
EZH2 Signaling Pathway
Caption: Simplified EZH2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Integrative Multi-Omics Analysis of Oncogenic EZH2 Mutants: From Epigenetic Reprogramming to Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
Ezh2-IN-17 Technical Support Center: Troubleshooting Cell Line-Specific Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the cell line-specific sensitivity of Ezh2-IN-17, a potent and orally active inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent inhibitor of the EZH2 enzyme, with an IC50 value of 0.95 nM.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in sensitive cancer cell lines.
Q2: Is there a difference in sensitivity to this compound between cell lines?
A2: Yes, significant variability in sensitivity to this compound exists across different cancer cell lines. For instance, certain lymphoma cell lines have demonstrated high sensitivity to the inhibitor. This differential sensitivity can be attributed to several factors, including the genetic background of the cells, the presence of specific mutations, and the activation of alternative survival pathways.
Q3: Which cell lines are known to be sensitive to this compound?
A3: Based on available data, several lymphoma cell lines have shown high sensitivity to this compound, exhibiting potent anti-proliferative activity at low nanomolar concentrations.[1][2]
Q4: What are the known mechanisms of resistance to EZH2 inhibitors like this compound?
A4: Resistance to EZH2 inhibitors can arise from various mechanisms. These include acquired mutations in the EZH2 gene that prevent inhibitor binding, and the activation of bypass signaling pathways that promote cell survival independently of EZH2 activity. Such pathways can include the PI3K/AKT and MEK/ERK signaling cascades.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability in a supposedly sensitive cell line. | 1. Suboptimal drug concentration or treatment duration. EZH2 inhibitors can require longer incubation times to observe a phenotypic effect due to the stability of the H3K27me3 mark. 2. Cell line misidentification or contamination. 3. Acquired resistance during prolonged cell culture. | 1. Perform a dose-response and time-course experiment. Test a wider range of this compound concentrations and extend the treatment duration (e.g., up to 7-14 days). 2. Authenticate the cell line using short tandem repeat (STR) profiling. 3. Use early passage cells and regularly check for changes in sensitivity. |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in culture wells. 3. Errors in reagent preparation or addition. | 1. Ensure accurate cell counting and uniform seeding. 2. Mix the culture plate gently after adding this compound. 3. Calibrate pipettes and use a consistent workflow. |
| No reduction in global H3K27me3 levels after treatment. | 1. Insufficient drug concentration or treatment time. 2. Ineffective cell lysis or histone extraction. 3. Issues with the western blot protocol or antibodies. | 1. Increase the concentration of this compound and/or the incubation time. 2. Optimize the extraction protocol to ensure efficient recovery of histones. 3. Validate the primary antibody against H3K27me3 and use appropriate controls. |
| Unexpected off-target effects observed. | 1. High concentrations of this compound may lead to off-target activity. 2. The observed phenotype is a secondary effect of EZH2 inhibition. | 1. Use the lowest effective concentration of this compound as determined by dose-response experiments. 2. Investigate downstream signaling pathways to understand the full biological consequences of EZH2 inhibition in your cell model. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| EZH2 | Enzymatic Assay | 0.95 |
Table 2: Anti-proliferative Activity of this compound in Lymphoma Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 2.36 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 1.73 |
| Karpas-422 | Anaplastic Large Cell Lymphoma | 1.82 |
| Data from MedchemExpress product information.[1][2] |
Experimental Protocols
1. Cell Viability Assay (General Protocol using MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 72 hours to 7 days).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot for H3K27me3 Reduction
-
Cell Lysis and Histone Extraction: Treat cells with this compound or vehicle control. Harvest cells and perform histone extraction using a commercial kit or an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K27me3 overnight at 4°C. Use an antibody for total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Signaling Pathways and Experimental Workflows
Canonical EZH2 Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the canonical PRC2 pathway.
Caption: Canonical PRC2-mediated gene silencing pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Sensitivity
This workflow outlines the steps to determine the sensitivity of a cell line to this compound.
Caption: A typical experimental workflow to evaluate cell line sensitivity to this compound.
Logical Relationship of Factors Influencing Sensitivity
The sensitivity of a cell line to this compound is determined by a balance of dependencies and resistance mechanisms.
References
potential for Ezh2-IN-17 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Ezh2-IN-17, a potent EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. When preparing a stock solution, it is recommended to aliquot the solution and store it at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q2: How stable is this compound in different solvents and at various temperatures?
The stability of this compound can be influenced by the solvent used and the storage temperature. While specific public data on the degradation of this compound is limited, general best practices for similar small molecules suggest that stock solutions in DMSO are typically stable for several months when stored at -80°C. For short-term storage of a few days, 4°C may be acceptable, but it is not recommended for long-term storage.
Q3: What are the potential signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the peak area of the parent compound or the appearance of new peaks can indicate degradation. A noticeable decrease in its inhibitory activity in biological assays can also be an indicator of degradation.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity in cellular assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | 1. Prepare a fresh stock solution of this compound from a new or properly stored solid sample.2. Analyze the old and new stock solutions using HPLC to check for degradation products.3. Ensure the compound is not exposed to light for extended periods and is stored at the recommended temperature. |
| Improper Handling | 1. Minimize the number of freeze-thaw cycles by preparing single-use aliquots of the stock solution.2. Ensure the solvent used (e.g., DMSO) is of high purity and anhydrous, as contaminants can affect compound stability. |
| Experimental Error | 1. Verify the final concentration of this compound in the assay.2. Confirm the health and passage number of the cell line being used.3. Include appropriate positive and negative controls in your experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation:
-
Prepare a fresh solution of this compound at a known concentration (e.g., 1 mM) in the desired solvent. This will serve as the time-zero (T0) sample.
-
Store identical samples under different conditions to be tested (e.g., -20°C, 4°C, room temperature).
-
-
HPLC Analysis:
-
At designated time points (e.g., 24h, 48h, 1 week), inject the T0 sample and the test samples into an HPLC system equipped with a suitable C18 column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.
-
-
Data Analysis:
-
Compare the peak area of this compound in the test samples to the T0 sample. A decrease in the peak area suggests degradation.
-
The appearance of new peaks in the chromatogram of the test samples indicates the formation of degradation products.
-
Signaling Pathway and Experimental Workflow
Technical Support Center: Addressing Compensatory Mechanisms to EZH2 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with EZH2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and compensatory mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My EZH2 inhibitor is not inducing cell cycle arrest or apoptosis in my cancer cell line. What are the possible reasons for this resistance?
A1: Resistance to EZH2 inhibitors can be multifactorial. The primary reasons can be categorized as on-target alterations or the activation of bypass signaling pathways.
-
On-Target Mutations: Your cell line may have acquired mutations in the EZH2 gene itself, which prevent the inhibitor from binding to its target. Common mutations occur in the SET domain of EZH2, such as Y666N, which can hinder the binding of SAM-competitive inhibitors like tazemetostat.[1]
-
Activation of Pro-Survival Bypass Pathways: Cancer cells can compensate for EZH2 inhibition by upregulating other signaling pathways that promote proliferation and survival. Key pathways implicated in resistance include:
-
RB1/E2F Pathway: Loss or inactivation of components of the Retinoblastoma (RB1) pathway, such as RB1 itself or its upstream activator CDKN2A, can decouple cell cycle control from EZH2's influence, allowing cells to continue proliferating despite effective EZH2 inhibition.[1][2][3]
-
PI3K/AKT/mTOR Pathway: Activation of this pathway is a common mechanism of resistance to various targeted therapies, including EZH2 inhibitors.[4][5]
-
MEK/ERK (MAPK) Pathway: Similar to the PI3K/AKT pathway, the MAPK/ERK pathway can be activated to promote cell survival and proliferation, thereby bypassing the effects of EZH2 inhibition.[4][6]
-
-
Loss of Downstream Effectors: For EZH2 inhibitors to effectively halt proliferation, downstream tumor suppressor genes must be activated. If these genes, such as CDKN2A (encoding p16), are deleted or silenced, the anti-proliferative effects of EZH2 inhibition will be nullified.[1]
Q2: How can I determine if my cells have developed on-target resistance to a specific EZH2 inhibitor?
A2: To investigate on-target resistance, you should first sequence the EZH2 gene in your resistant cell population to identify any potential mutations in the drug-binding site. If a known resistance mutation is identified, you can test the sensitivity of your cells to other EZH2 inhibitors that have a different binding mechanism or target other components of the PRC2 complex, such as EED inhibitors (e.g., MAK683).[1][4] Cells with specific EZH2 mutations that are resistant to one inhibitor may remain sensitive to another.[4]
Q3: What are the recommended strategies to overcome resistance mediated by bypass pathways?
A3: A rational approach is to use combination therapies that co-target the identified bypass pathway along with EZH2.
-
For RB1/E2F pathway alterations , a potential strategy is to target downstream components of the cell cycle machinery. For example, inhibitors of Aurora Kinase B (AURKB) can be used to circumvent resistance.[2][3]
-
For PI3K/AKT/mTOR or MEK/ERK activation , combining the EZH2 inhibitor with a specific inhibitor of PI3K, AKT, mTOR, or MEK can be effective.[4]
Q4: I am observing unexpected or off-target effects with my EZH2 inhibitor. How can I confirm the specificity of my inhibitor?
A4: To confirm that the observed phenotype is due to on-target EZH2 inhibition, you can perform several control experiments:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete EZH2 and see if it phenocopies the effects of the inhibitor.[7][8]
-
Rescue Experiments: In cells with depleted endogenous EZH2, express a wild-type or a drug-resistant mutant of EZH2. If the inhibitor's effect is on-target, the wild-type EZH2-expressing cells should show the phenotype, while the resistant mutant-expressing cells should not.[9]
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify direct binding of the inhibitor to EZH2 in a cellular context.[4]
Troubleshooting Guides
Issue 1: Inconsistent results with EZH2 inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a homogenous population for your experiments. |
| Inhibitor Instability | Prepare fresh inhibitor stocks and protect from light and repeated freeze-thaw cycles. Confirm inhibitor activity using a cell-free enzymatic assay if possible. |
| Variable Cell Culture Conditions | Maintain consistent cell density, passage number, and media composition across experiments. |
Issue 2: No change in global H3K27me3 levels after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Ineffective Inhibitor Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. |
| Cell Line Insensitivity | The cell line may have a low dependence on EZH2's catalytic activity. Investigate non-canonical roles of EZH2 in your model system.[10][11] |
| Technical Issues with Western Blot | Ensure the quality of your H3K27me3 antibody and optimize your Western blot protocol. Use a positive control cell line known to be sensitive to EZH2 inhibition. |
Quantitative Data Summary
Table 1: Examples of EZH2 Inhibitors and their Targets
| Inhibitor | Target | Type | Reference |
| Tazemetostat (EPZ-6438) | EZH2 | SAM-competitive | [4][12] |
| GSK126 | EZH2 | SAM-competitive | [4][12] |
| UNC1999 | EZH2/EZH1 | SAM-competitive | [4] |
| MAK683 (EED226) | EED | Allosteric | [1][4] |
| DZNep | SAH Hydrolase (indirect EZH2i) | Indirect | [13][14] |
| GSK343 | EZH2 | SAM-competitive | [15] |
Table 2: Summary of Resistance Mechanisms and Combination Strategies
| Resistance Mechanism | Key Molecules Involved | Proposed Combination Therapy | Reference |
| On-Target Mutation | EZH2 (e.g., Y666N) | EED Inhibitor (e.g., MAK683) | [1] |
| RB1/E2F Pathway Activation | RB1, CDKN2A, E2F | AURKB Inhibitor (e.g., Barasertib) | [1][2] |
| PI3K/AKT Pathway Activation | PI3K, AKT, mTOR | PI3K/AKT/mTOR Inhibitors | [4][5] |
| MAPK/ERK Pathway Activation | MEK, ERK | MEK Inhibitors | [4][6] |
Signaling Pathway Diagrams
Caption: Canonical pathway of EZH2 inhibitor action.
Caption: RB1/E2F pathway-mediated resistance to EZH2 inhibition.
Caption: Activation of bypass signaling pathways leading to resistance.
Key Experimental Protocols
1. Western Blot for H3K27me3 and p16
-
Objective: To assess the on-target effect of an EZH2 inhibitor (reduction of H3K27me3) and a key downstream effector (induction of p16).
-
Methodology:
-
Cell Treatment: Plate cells and treat with a range of EZH2 inhibitor concentrations for 48-72 hours. Include a vehicle-only control.
-
Histone Extraction: For H3K27me3 analysis, perform a histone extraction protocol using a commercially available kit or a standard acid extraction method. For total protein (p16), lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K27me3 (and a total Histone H3 loading control) or p16 (and a loading control like beta-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an ECL substrate.
-
Analysis: Quantify band intensity and normalize to the loading control. A decrease in the H3K27me3/H3 ratio and an increase in p16 expression indicate a successful inhibitor response.[1][16]
-
2. Cell Viability/Proliferation Assay
-
Objective: To determine the IC50 of an EZH2 inhibitor in a specific cell line.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: Treat cells with a serial dilution of the EZH2 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate for a period relevant to the cell line's doubling time (e.g., 3-7 days).
-
Viability Assessment: Use a reagent such as CellTiter-Glo® (Promega) or resazurin to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-only control and plot the dose-response curve to calculate the IC50 value.
-
3. CRISPR/Cas9-Mediated Gene Knockout
-
Objective: To generate a knockout of a gene implicated in resistance (e.g., RB1 or CDKN2A) to validate its role.
-
Methodology:
-
gRNA Design: Design and clone guide RNAs targeting the gene of interest into a Cas9-expressing vector.
-
Transfection/Transduction: Introduce the Cas9/gRNA construct into the target cells using lipid-based transfection or lentiviral transduction.
-
Single-Cell Sorting: Isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
Clonal Expansion: Expand the single-cell clones into larger populations.
-
Validation: Screen the clones for successful gene knockout by Western blot (to confirm protein absence) and Sanger sequencing of the targeted genomic locus (to identify frameshift mutations).
-
Functional Assays: Use the validated knockout clones in cell viability assays with the EZH2 inhibitor to confirm their resistance phenotype.[1][16]
-
4. Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
-
Objective: To evaluate the efficacy of an EZH2 inhibitor alone or in combination in a more clinically relevant in vivo model.
-
Methodology:
-
Tumor Implantation: Implant patient-derived tumor fragments subcutaneously into immunocompromised mice (e.g., NSG mice).[1]
-
Tumor Growth: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle, EZH2 inhibitor, combination therapy). Administer treatments according to the predetermined schedule and dosage.
-
Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study (based on tumor size or a set time point), euthanize the mice and harvest the tumors for downstream analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and pathway modulation.[1][17]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EZH2-mediated development of therapeutic resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are EZH2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
minimizing cytotoxicity of Ezh2-IN-17 in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ezh2-IN-17, a potent EZH2 inhibitor, with a focus on minimizing cytotoxicity in primary cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity or Cell Death in Primary Cell Cultures
| Possible Cause | Troubleshooting Step | Rationale |
| Inhibitor Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a wide range of concentrations (e.g., 1 nM to 100 µM) and assess cell viability after 96 hours.[1] | Primary cells are often more sensitive to chemical perturbations than immortalized cell lines. The optimal concentration of this compound can vary significantly between cell types. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a high-concentration stock solution of this compound in DMSO to minimize the volume added to your cell culture. | DMSO, a common solvent for small molecule inhibitors, can be toxic to primary cells at higher concentrations. |
| Off-Target Effects | Reduce the inhibitor concentration to the lowest effective level. Consider using a structurally different EZH2 inhibitor as a control to confirm that the observed phenotype is due to EZH2 inhibition. | High concentrations of small molecule inhibitors can lead to off-target effects, contributing to cytotoxicity. |
| Suboptimal Cell Culture Conditions | Ensure primary cells are healthy and in the logarithmic growth phase before adding the inhibitor. Use appropriate, high-quality culture media and supplements recommended for your specific cell type. | Stressed or unhealthy cells are more susceptible to the cytotoxic effects of inhibitors. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step | Rationale |
| Inhibitor Instability | Aliquot the this compound stock solution upon reconstitution and store at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.[2] Prepare fresh working solutions from the stock for each experiment. | The stability of the inhibitor can affect its potency and lead to variability in results. |
| Cell Passage Number | Use primary cells at a low and consistent passage number for all experiments. | Primary cells can undergo phenotypic and functional changes at higher passage numbers, which can affect their response to inhibitors. |
| Assay Variability | Use a consistent and validated cell viability assay. Ensure uniform cell seeding density across all wells and plates. Include appropriate controls in every experiment (e.g., vehicle-only, untreated cells). | Variations in experimental procedures can lead to inconsistent results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[4][5] By inhibiting EZH2, this compound leads to a decrease in global H3K27me3 levels, resulting in the de-repression of target genes.[6] EZH2 plays a crucial role in cell proliferation, differentiation, and development.[4][5]
Q2: What is the recommended starting concentration for this compound in primary cells?
A2: There is no single recommended starting concentration for all primary cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Based on in vitro studies with various cell lines, a broad range from 1 nM to 100 µM can be used for initial testing.[1] For some lymphoma cell lines, this compound has shown anti-proliferative activity at nanomolar concentrations (IC50 values of 1.73 nM to 2.36 nM).[3] However, primary cells may exhibit different sensitivities.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution.[7] It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for up to 3 months to maintain stability and avoid degradation from multiple freeze-thaw cycles.[2] When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration remains low (ideally <0.1%).
Q4: What are some suitable assays to measure the cytotoxicity of this compound in primary cells?
A4: Several cell viability and cytotoxicity assays are suitable for primary cells:
-
Metabolic Assays: Assays like MTT, MTS, and Alamar Blue measure the metabolic activity of viable cells.[1][8] The Alamar Blue assay, for instance, has been used to assess the cytotoxicity of EZH2 inhibitors.[1]
-
ATP Measurement Assays: These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[8]
-
Dye Exclusion Assays: These methods use dyes like Trypan Blue or fluorescent dyes such as Propidium Iodide (PI) or 7-AAD, which are excluded by live cells with intact membranes but can enter and stain dead cells. These can be assessed by microscopy or flow cytometry.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as a marker of cytotoxicity.[9]
Q5: What are the key signaling pathways affected by EZH2 inhibition?
A5: EZH2 is involved in numerous signaling pathways that regulate cell fate and function. Inhibition of EZH2 can impact:
-
Cell Cycle Regulation: EZH2 represses tumor suppressor genes like p16(INK4a) and p21, which are critical for cell cycle control. Inhibition of EZH2 can lead to the upregulation of these genes and subsequent cell cycle arrest.[10][11]
-
Apoptosis: EZH2 can suppress the expression of pro-apoptotic genes. Its inhibition can lead to the activation of apoptotic pathways.[1]
-
PI3K/AKT and MAPK/ERK Pathways: In some cancer cells, EZH2 inhibition has been shown to decrease the phosphorylation of AKT and ERK1/2, suggesting an impact on these critical cell survival and proliferation pathways.[1]
-
Wnt/β-catenin Pathway: EZH2 can interact with components of the Wnt/β-catenin pathway, and its inhibition can modulate the expression of downstream target genes.[12]
-
Immune Signaling: EZH2 plays a role in regulating the expression of genes involved in antigen presentation (MHC molecules) and immune checkpoint proteins (PD-L1), thereby influencing the anti-tumor immune response.[13]
Quantitative Data Summary
The following tables summarize the inhibitory activity and cytotoxicity of EZH2 inhibitors from published studies. Note that "this compound" is a specific compound, while "EI1" (EZH2 Inhibitor II) is a closely related or identical molecule for which more data is available.
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound | EZH2 | 0.95 | - | [3] |
| This compound | Cell Proliferation | 2.36 | WSU-DLCL2 (Lymphoma) | [3] |
| This compound | Cell Proliferation | 1.73 | Pfeiffer (Lymphoma) | [3] |
| This compound | Cell Proliferation | 1.82 | Karpas-422 (Lymphoma) | [3] |
| EI1 | EZH2 (wild-type) | 15 | - | [6] |
| EI1 | EZH2 (Y641F mutant) | 13 | - | [6] |
Table 2: In Vitro Cytotoxicity of EZH2 Inhibitors
| Compound | Cell Line | Cell Type | IC50 (µM) | Assay Duration (hours) | Reference |
| EI1 | THP-1 | Acute Monocytic Leukemia | > 10 | 96 | [1] |
| EI1 | hTERT | Immortalized Fibroblast (Control) | > 10 | 96 | [1] |
| GSK126 | THP-1 | Acute Monocytic Leukemia | 0.028 | 96 | [1] |
| GSK126 | hTERT | Immortalized Fibroblast (Control) | > 10 | 96 | [1] |
| UNC1999 | THP-1 | Acute Monocytic Leukemia | 0.015 | 96 | [1] |
| UNC1999 | hTERT | Immortalized Fibroblast (Control) | > 10 | 96 | [1] |
| EPZ-5687 | THP-1 | Acute Monocytic Leukemia | 0.095 | 96 | [1] |
| EPZ-5687 | hTERT | Immortalized Fibroblast (Control) | > 10 | 96 | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in Primary Cells using a Cell Viability Assay
This protocol is adapted from a study that evaluated the cytotoxicity of a panel of EZH2 inhibitors.[1]
Materials:
-
Primary cells of interest
-
Complete cell culture medium appropriate for the primary cells
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Alamar Blue cell viability reagent
-
Plate reader capable of measuring absorbance at 570 nm and 600 nm
Procedure:
-
Cell Seeding:
-
Harvest and count healthy primary cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow the cells to attach and recover.
-
-
Preparation of this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of concentrations (e.g., from 1 nM to 100 µM). Prepare enough of each dilution to treat triplicate wells.
-
Also prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or the vehicle control to the appropriate wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 96 hours.
-
-
Cell Viability Assessment (Alamar Blue Assay):
-
After the 96-hour incubation, add 10 µL of Alamar Blue reagent to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Measure the absorbance at 570 nm and 600 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Visualizations
Caption: Canonical signaling pathway of the EZH2-containing PRC2 complex leading to gene silencing.
Caption: Experimental workflow for assessing the cytotoxicity of this compound in primary cells.
References
- 1. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ezh2 Inhibitor II, EI1 [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of EZH2 in tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ezh2-IN-17 Resistance in Long-Term Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Ezh2-IN-17 in long-term studies, the emergence of resistance is a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions to help identify, understand, and overcome resistance mechanisms, ensuring the continued efficacy of your experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to EZH2 inhibitors like this compound?
A1: Acquired resistance to EZH2 inhibitors, which are typically S-adenosyl methionine (SAM)-competitive, primarily arises from two main mechanisms:
-
On-target mutations: Genetic alterations in the EZH2 gene itself, particularly within the catalytic SET domain, can prevent the inhibitor from binding effectively. A commonly observed mutation is at the Y666 residue (or Y661 in a different isoform), which can hinder the interaction between the drug and the EZH2 protein.[1][2]
-
Bypass pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent their dependency on EZH2. A key mechanism involves the dysregulation of the Retinoblastoma (RB1)/E2F cell cycle pathway.[1][3][4][5] Loss or inactivation of RB1 decouples cell cycle progression from EZH2's regulatory control, allowing cells to proliferate even when EZH2 is inhibited.[1][4][5]
Q2: How soon can I expect to see resistance to this compound in my long-term cell culture experiments?
A2: The timeline for the development of resistance can vary significantly depending on the cancer cell line, the selective pressure (concentration of the inhibitor), and the specific experimental conditions. In published studies with other EZH2 inhibitors, resistance can be observed in vitro over a period of several months of continuous culture with the drug. It is crucial to monitor for signs of resistance, such as a gradual increase in the IC50 value, changes in cell morphology, or resumption of proliferation after an initial period of growth arrest.
Q3: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A3: While research is ongoing, some key factors can influence the response to EZH2 inhibitors:
-
SWI/SNF Complex Mutations: Cancers with inactivating mutations in subunits of the SWI/SNF chromatin remodeling complex, such as SMARCB1 or ARID1A, are often dependent on EZH2 activity and are therefore more likely to be sensitive to EZH2 inhibition.
-
RB1 Pathway Status: An intact RB1 pathway is often required for sensitivity to EZH2 inhibitors.[1][4][5] Pre-existing defects in this pathway may confer intrinsic resistance.
-
EZH2 Mutation Status: While gain-of-function mutations in EZH2 can sensitize cells to inhibition, the emergence of secondary resistance mutations at the drug-binding site can lead to acquired resistance.[6]
Q4: If my cells develop resistance to this compound, will they be resistant to other EZH2 inhibitors as well?
A4: It depends on the mechanism of resistance. If resistance is due to a mutation in the EZH2 drug-binding pocket, cross-resistance to other SAM-competitive EZH2 inhibitors is likely.[7] However, if resistance is mediated by bypass pathways, the cells might still be sensitive to compounds that inhibit other components of the Polycomb Repressive Complex 2 (PRC2), such as EED inhibitors.[2][7]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing resistance to this compound in your experiments.
Problem 1: Decreased Sensitivity to this compound Over Time
Your long-term cell culture, which was initially sensitive to this compound, is now showing a reduced response (e.g., increased proliferation, higher IC50).
Initial Verification Workflow
Caption: Workflow for verifying suspected resistance to this compound.
Troubleshooting Steps & Solutions
| Potential Cause | Verification Method | Proposed Solution |
| On-Target Mutation in EZH2 | Sanger sequencing of the EZH2 gene, focusing on the SET domain (especially around codon Y666). | - Switch to a non-SAM-competitive inhibitor: Consider using an EED inhibitor, which targets a different subunit of the PRC2 complex.[2][7]- Dual EZH1/EZH2 inhibition: In some contexts, this may overcome resistance, although it is not effective against all binding-site mutations. |
| Loss of RB1 Function | - Western Blot: Check for the absence of RB1 protein.- RNA-Seq: Look for downregulation of RB1/E2F target genes.[1]- Genomic Sequencing: Identify mutations or deletions in the RB1 gene. | - Combination Therapy: Combine this compound with a cell cycle inhibitor, such as an AURKB inhibitor (e.g., Barasertib) or a CDK4/6 inhibitor (e.g., Palbociclib).[1][4] This can help re-establish cell cycle arrest. |
| Activation of Pro-Survival Pathways | - Phospho-protein arrays or Western Blot: Screen for activation of pathways like PI3K/AKT or MEK/ERK.[7]- RNA-Seq: Identify upregulation of pro-survival genes. | - Combination Therapy: Combine this compound with inhibitors targeting the activated pathway (e.g., PI3K inhibitors, MEK inhibitors).[7] |
Problem 2: No Initial Response to this compound (Intrinsic Resistance)
Your cell line of interest does not show the expected growth inhibition or phenotype upon treatment with this compound.
Signaling Pathway to Investigate for Intrinsic Resistance
References
- 1. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EZH2 Inhibitors: Ezh2-IN-17 vs. Tazemetostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and cellular potency of the EZH2 inhibitor Ezh2-IN-17 against the clinically approved drug, Tazemetostat. The information presented is based on publicly available experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This guide focuses on a comparative analysis of two small molecule inhibitors of EZH2: this compound and Tazemetostat.
Data Presentation: Biochemical and Cellular Potency
The following table summarizes the quantitative data on the potency of this compound and Tazemetostat based on various enzymatic and cell-based assays.
| Inhibitor | Target | Assay Type | IC50 | Ki | Reference |
| This compound (EI1) | EZH2 (Wild-type) | Biochemical | 15 ± 2 nM | - | [1] |
| EZH2 (Y641F mutant) | Biochemical | 13 ± 3 nM | - | [1] | |
| EZH1 | Biochemical | ~1.35 µM | - | [1] | |
| Other HMTs | Biochemical | >150 µM | - | [1] | |
| H3K27me3 Reduction | Cellular (WSU-DLCL2) | Not specified, but effective at 10 µM | - | [2] | |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-type) | Biochemical (Peptide) | 11 nM | 2.5 nM | [3] |
| EZH2 (Wild-type) | Biochemical (Nucleosome) | 16 nM | - | [3] | |
| EZH2 (Mutant forms) | Biochemical | 2-38 nM | - | [3] | |
| EZH1 | Biochemical | 392 nM | - | [3] | |
| H3K27me3 Reduction | Cellular (DLBCL cell lines) | 2-90 nM | - | [3] | |
| Cell Proliferation | Cellular (EZH2 mutant DLBCL) | <0.001 to 7.6 µM | - | [3] |
Signaling Pathway Diagram
The following diagram illustrates the core mechanism of EZH2-mediated gene silencing and the points of intervention for inhibitors like this compound and Tazemetostat.
Caption: EZH2 signaling pathway and inhibitor action.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical EZH2 Inhibition Assay (Radiometric)
This protocol is a generalized procedure for determining the biochemical potency (IC50) of EZH2 inhibitors.
1. Reagents and Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Histone H3 peptide (e.g., residues 21-44) or core histones as substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 0.01% Triton X-100
-
Inhibitor compounds (this compound, Tazemetostat) dissolved in DMSO
-
Scintillation cocktail and plates
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted inhibitors.
-
Add the PRC2 complex to each well at a final concentration of approximately 5 nM.
-
Initiate the reaction by adding a mixture of the histone substrate (e.g., 0.4 µM) and [³H]-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash with TCA to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.
Cellular H3K27me3 Inhibition Assay (ELISA)
This protocol outlines a method to assess the cellular activity of EZH2 inhibitors by measuring the global levels of H3K27me3.
1. Reagents and Materials:
-
Cancer cell line of interest (e.g., WSU-DLCL2 for lymphoma)
-
Cell culture medium and supplements
-
Inhibitor compounds (this compound, Tazemetostat) dissolved in DMSO
-
Cell lysis buffer
-
Histone extraction kit
-
H3K27me3 specific antibody
-
Total Histone H3 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
ELISA plates and reader
2. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds or DMSO as a control.
-
Incubate the cells for a specified duration (e.g., 72-96 hours).
-
Lyse the cells and extract histones according to the kit manufacturer's protocol.
-
Coat an ELISA plate with the extracted histones.
-
Block the plate to prevent non-specific binding.
-
Add the primary antibodies for H3K27me3 and total Histone H3 to separate wells and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate and allow for color development.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Normalize the H3K27me3 signal to the total Histone H3 signal.
-
Calculate the percent inhibition of H3K27me3 for each inhibitor concentration and determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the potency of an EZH2 inhibitor.
Caption: EZH2 inhibitor evaluation workflow.
Conclusion
This guide provides a comparative overview of this compound and Tazemetostat, highlighting their biochemical and cellular potencies. The provided experimental protocols and diagrams are intended to serve as a resource for researchers in the field of epigenetics and drug discovery, facilitating the evaluation of novel EZH2 inhibitors. The data indicates that both this compound (EI1) and Tazemetostat are potent inhibitors of EZH2, with Tazemetostat demonstrating broader characterization in cellular and proliferation assays. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
A Head-to-Head Comparison of Two Prominent EZH2 Inhibitors: GSK126 and Tazemetostat
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular activities of two leading EZH2 inhibitors, GSK126 and Tazemetostat (EPZ-6438), supported by experimental data and detailed protocols.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key target in oncology.[1][2] Both GSK126 and Tazemetostat are potent, selective, and S-adenosyl-L-methionine (SAM)-competitive inhibitors of EZH2, which have demonstrated significant anti-tumor activity in preclinical studies.[3][4] This guide delves into a detailed comparison of their performance based on available scientific literature.
Biochemical and Cellular Potency
Both GSK126 and Tazemetostat exhibit high potency against wild-type and mutant forms of EZH2. However, subtle differences in their inhibitory concentrations (IC50) have been reported across various assays and cell lines.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| GSK126 | EZH2 (Wild-Type) | 9.9 | Cell-free | [5][6][7] |
| EZH2 (Mutant) | 0.5 - 3 (Ki) | Cell-free | [3][8][9] | |
| DLBCL Cell Lines | 7 - 252 | Cellular H3K27me3 reduction | [3] | |
| Multiple Myeloma Cell Lines | 12,600 - 17,400 | Cell viability | [10] | |
| Endometrial Cancer Cell Lines | 2,370 - 5,070 | Cell viability | [11] | |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type) | 11 | Cell-free (peptide assay) | [12][13][14] |
| EZH2 (Wild-Type) | 16 | Cell-free (nucleosome assay) | [13] | |
| EZH2 (Mutant) | 2 - 38 | Cell-free | [15][16] | |
| Lymphoma Cell Lines | 9 | Cellular H3K27me3 reduction | [16] | |
| SMARCB1-deleted MRT Cell Lines | 32 - 1,000 | Cell proliferation | [12][14] |
Selectivity Profile
A critical aspect of a targeted inhibitor is its selectivity. Both GSK126 and Tazemetostat demonstrate high selectivity for EZH2 over other histone methyltransferases (HMTs), particularly the closely related EZH1.
| Inhibitor | Selectivity over EZH1 | Selectivity over other HMTs | Reference |
| GSK126 | >150-fold | >1000-fold (against 20 other HMTs) | [3][6][8][9] |
| Tazemetostat (EPZ-6438) | 35-fold | >4500-fold (against 14 other HMTs) | [12][13][16] |
Mechanism of Action: Targeting the EZH2 Signaling Pathway
Both GSK126 and Tazemetostat are competitive inhibitors of the S-adenosylmethionine (SAM) binding site of EZH2.[3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also includes core components SUZ12 and EED.[1] PRC2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1][2] By blocking the methyltransferase activity of EZH2, these inhibitors lead to a global decrease in H3K27me3 levels, resulting in the derepression of PRC2 target genes, many of which are tumor suppressors. This can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells.
In Vitro and In Vivo Efficacy
Both inhibitors have demonstrated significant anti-tumor activity in a variety of cancer models.
GSK126:
-
In Vitro: Effectively inhibits the proliferation of EZH2 mutant Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[6] It also induces apoptosis and reduces migration and angiogenesis in various solid tumor cell lines.[6][17] In endometrial cancer cell lines, GSK126 suppressed growth with IC50 values in the low micromolar range.[11]
-
In Vivo: In mouse xenograft models of DLBCL (KARPAS-422 and Pfeiffer), GSK126 treatment led to a decrease in global H3K27me3 levels and marked tumor regression.[6] It has also been shown to attenuate the progression of atherosclerosis in mouse models.[18][19] and inhibit cholangiocarcinoma growth in mice.[20]
Tazemetostat (EPZ-6438):
-
In Vitro: Shows potent anti-proliferative effects in SMARCB1-deleted malignant rhabdoid tumor (MRT) cell lines.[12][14] It also demonstrates greater sensitivity in EZH2-mutant lymphoma cell lines compared to wild-type lines.[21]
-
In Vivo: Induces tumor stasis and growth delay in G401 xenografts (MRT).[12] In pediatric preclinical models, Tazemetostat showed significant antitumor activity in rhabdoid tumors.[22] It has also demonstrated strong therapeutic efficacy in a PBRM1-mutated human chordoma xenograft model.[23]
Experimental Protocols
Histone Methylation Assay (General Protocol)
This assay quantifies the activity of EZH2 by measuring the methylation of its substrate, histone H3.
Detailed Steps:
-
A reaction mixture containing the purified PRC2 complex, a histone H3 substrate (either a peptide encompassing lysine 27 or full-length nucleosomes), and radiolabeled S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) in an appropriate assay buffer is prepared.
-
The test inhibitor (GSK126 or Tazemetostat) at various concentrations or a vehicle control (DMSO) is added to the reaction mixture.
-
The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is terminated, often by the addition of a stop solution.
-
The methylated histone H3 substrate is captured, for example, on a filter plate.
-
Unincorporated [3H]-SAM is washed away.
-
A scintillant is added to the captured substrate, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the vehicle control. IC50 values are then determined from the dose-response curves.
Cell Viability Assay (General Protocol)
This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells.
Detailed Steps:
-
Cancer cells are seeded into multi-well plates at a predetermined density.
-
The cells are allowed to attach and resume growth overnight.
-
The culture medium is replaced with fresh medium containing a range of concentrations of the EZH2 inhibitor or a vehicle control.
-
The cells are incubated for a defined period (e.g., 72 hours) to allow the inhibitor to exert its effect.
-
A cell viability reagent is added to each well. Common reagents include MTT (which measures metabolic activity), resazurin, or CellTiter-Glo (which measures ATP levels).
-
The plates are incubated for the time specified by the reagent manufacturer to allow for color or signal development.
-
The signal (absorbance for MTT and resazurin, luminescence for CellTiter-Glo) is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50) is determined from the dose-response curve.[24]
Conclusion
Both GSK126 and Tazemetostat are highly potent and selective inhibitors of EZH2 with demonstrated anti-tumor activity. GSK126 appears to have a slight edge in terms of raw biochemical potency and selectivity over a broader range of methyltransferases. Tazemetostat, on the other hand, is orally bioavailable and has advanced further in clinical development, leading to its FDA approval for certain indications.[15][16] The choice between these inhibitors for research purposes may depend on the specific experimental context, including the cell type, the desired route of administration in in vivo studies, and the need for a clinically relevant comparator. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies targeting the EZH2 pathway.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSK 126 | EZH2 | Tocris Bioscience [tocris.com]
- 9. biofargo.com [biofargo.com]
- 10. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 15. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ezh2-IN-17 On-Target Effects: A Comparative Guide to EZH2 siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for validating the on-target effects of EZH2 inhibition: the small molecule inhibitor Ezh2-IN-17 and EZH2-specific short interfering RNA (siRNA). Understanding the nuances, strengths, and limitations of each approach is critical for robust experimental design and accurate data interpretation in cancer research and drug development. While direct comparative data for this compound is emerging, this guide leverages data from structurally and mechanistically similar EZH2 inhibitors to provide a valuable framework for on-target validation.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a small molecule inhibitor that targets the catalytic SET domain of EZH2, the enzymatic core of the Polycomb Repressive Complex 2 (PRC2).[1] By competitively binding to the S-adenosyl-L-methionine (SAM) cofactor pocket, it directly blocks the methyltransferase activity of EZH2, preventing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2] This epigenetic mark is crucial for gene silencing, and its inhibition leads to the reactivation of tumor suppressor genes.[3][4]
EZH2 siRNA , in contrast, operates at the post-transcriptional level. It utilizes the cell's natural RNA interference (RNAi) machinery to target and degrade EZH2 messenger RNA (mRNA).[5][6] This leads to a direct reduction in the total cellular protein levels of EZH2, thereby preventing the formation of functional PRC2 complexes and subsequent gene silencing.[7][8]
On-Target Effects: A Head-to-Head Comparison
The following tables summarize key quantitative data from studies utilizing either EZH2 siRNA or small molecule inhibitors to demonstrate on-target effects.
Table 1: EZH2 Knockdown and H3K27me3 Reduction
| Method | Target | Cell Line | Time Point | % Reduction (Relative to Control) | Reference |
| EZH2 siRNA | EZH2 Protein | A549 | 48h | 58% | [7] |
| A549 | 72h | 87% | [7] | ||
| HTB-56 | 48h | 51% | [7] | ||
| HTB-56 | 72h | 75% | [7] | ||
| EZH2 Inhibitor (GSK126) | H3K27me3 | PC9 | 5 days | Significant Reduction (Qualitative) | [9] |
| EZH2 Inhibitor (Tazemetostat) | H3K27me3 | Lymphoma Cell Lines | - | IC50 of 9 nM | [2] |
| EZH2 Inhibitor (Tool Inhibitor) | H3K27me3 | MDA-MB-231 | 48h | 75% | [3][10] |
| MDA-MB-231 | 72h | 92% | [3][10] |
Table 2: Impact on Cell Viability
| Method | Cell Line | Assay | Time Point | Effect | Reference |
| EZH2 siRNA | A549 | MTT | - | Significant decrease in cell viability | [11][12] |
| T24 | MTT | 24h | 36.2% inhibition of proliferation | [13] | |
| EZH2 Inhibitor (EI1) | WSU-DLCL2 | BrdU Incorporation | 7 days | Reduction from 41% to 8.72% BrdU+ cells | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for key experiments used to validate EZH2 on-target effects.
Western Blotting for EZH2 and H3K27me3
Objective: To quantify the protein levels of EZH2 and the levels of its catalytic product, H3K27me3.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 (e.g., Cell Signaling Technology #5246) and H3K27me3 (e.g., Cell Signaling Technology #9733) overnight at 4°C. A loading control like β-actin or Histone H3 is essential.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities relative to the loading control.
Quantitative PCR (qPCR) for EZH2 Target Genes
Objective: To measure the expression levels of known EZH2 target genes, which are expected to be upregulated upon EZH2 inhibition.
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for EZH2 target genes (e.g., p16/CDKN2A) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform qPCR using a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples, normalized to the housekeeping gene.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of EZH2 inhibition on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or transfect with EZH2 siRNA. Include appropriate vehicle or non-targeting siRNA controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot dose-response curves to determine the IC50 value for this compound.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: EZH2 signaling pathway within the PRC2 complex.
Caption: General experimental workflow for validation.
Caption: Logical comparison of inhibition mechanisms.
Conclusion
Both this compound and EZH2 siRNA are powerful tools for validating the on-target effects of EZH2 inhibition. While this compound and other small molecule inhibitors offer a direct way to probe the consequences of blocking EZH2's catalytic activity, EZH2 siRNA provides a complementary approach by reducing the total EZH2 protein level. A robust validation strategy should ideally employ both methods to provide converging lines of evidence. The choice of method will depend on the specific experimental question, cell type, and desired duration of inhibition. By using the protocols and comparative data presented in this guide, researchers can confidently design and execute experiments to validate the on-target effects of their EZH2-targeting strategies.
References
- 1. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. EZH2 Silencing with RNA Interference Induces G2/M Arrest in Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 silencing with RNAi enhances irradiation-induced inhibition of human lung cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Downregulation of histone-lysine N-methyltransferase EZH2 inhibits cell viability and enhances chemosensitivity in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. scispace.com [scispace.com]
- 14. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ezh2-IN-17 (EI1) Cross-Reactivity with EZH1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Ezh2-IN-17, also known as EI1, against its primary target, EZH2 (Enhancer of zeste homolog 2), and its close homolog, EZH1. Understanding the selectivity profile of EZH2 inhibitors is critical for interpreting experimental results and for the development of targeted epigenetic therapies.
Executive Summary
This compound (EI1) is a potent and highly selective inhibitor of EZH2, a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] EZH2 plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27), and its aberrant activity is implicated in various cancers.[1][4][5] EZH1, a homolog of EZH2, can also form a PRC2 complex and contributes to the maintenance of H3K27 methylation.[5][6] While both enzymes methylate H3K27, they have distinct roles in development and disease. This guide presents quantitative data on the inhibitory activity of EI1 against both EZH2 and EZH1, details the experimental methods used for this determination, and provides a visual representation of the relevant signaling pathways.
Quantitative Comparison of Inhibitory Activity
The selectivity of an inhibitor is a key determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of EI1 against wild-type EZH2, a common cancer-associated mutant EZH2 (Y641F), and EZH1.
| Compound | Target | IC50 (nM) | Fold Selectivity (EZH1/EZH2 WT) |
| This compound (EI1) | EZH2 (WT) | 15 | ~90x |
| EZH2 (Y641F) | 13 | - | |
| EZH1 | 1340 |
Data sourced from Qi et al. (2012) and Selleck Chemicals product information.[2][7][8]
The data clearly demonstrates that this compound (EI1) is a highly selective inhibitor of EZH2, with approximately 90-fold greater potency for EZH2 compared to EZH1.[7] This high degree of selectivity makes it a valuable tool for specifically probing the function of EZH2 in various biological systems.
Signaling Pathway and Mechanism of Action
EZH2 and EZH1 are the catalytic subunits of the PRC2 complex, which also includes core components SUZ12 and EED. The primary function of this complex is to mediate the trimethylation of H3K27 (H3K27me3), a histone mark associated with transcriptional repression. This compound (EI1) acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of EZH2, thereby preventing the transfer of a methyl group to its histone substrate.[1][4]
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of an inhibitor. The following is a representative protocol for a biochemical assay to measure the inhibition of EZH2 and EZH1.
In Vitro Histone Methyltransferase (HMT) Assay
Objective: To determine the concentration of this compound (EI1) required to inhibit 50% of the enzymatic activity of EZH2 and EZH1.
Materials:
-
Recombinant human PRC2 complexes (containing either EZH2 or EZH1)
-
Histone H3 peptide (e.g., H3K27me0, residues 21-44)
-
S-adenosylmethionine (SAM), the methyl donor
-
This compound (EI1)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.01% Triton X-100, 0.1% BSA)
-
Quench solution (e.g., 2.5% TFA with a deuterated-SAH internal standard)
-
Mass spectrometer (for detection of S-adenosylhomocysteine - SAH)
Procedure:
-
Compound Preparation: Serially dilute this compound (EI1) in DMSO to create a range of concentrations (e.g., 12-point, three-fold dilutions starting from 1 µM).[2]
-
Reaction Setup: In a microplate, combine the assay buffer, the respective PRC2 complex (EZH2 or EZH1), and the histone H3 peptide substrate.
-
Initiation of Reaction: Add the diluted this compound (EI1) or DMSO (as a no-inhibitor control) to the wells. Initiate the methyltransferase reaction by adding SAM.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 120 minutes).[2]
-
Quenching: Stop the reaction by adding the quench solution.[2]
-
Detection: Quantify the amount of SAH produced, which is a direct product of the methyltransferase reaction, using a triple quadrupole mass spectrometer.[2]
-
Data Analysis: Normalize the percentage of inhibition using positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
Conclusion
This compound (EI1) is a potent and highly selective inhibitor of EZH2, demonstrating significantly lower activity against its homolog EZH1. This selectivity profile makes it an invaluable tool for dissecting the specific biological roles of EZH2. For researchers in drug development, the high selectivity of EI1 serves as a benchmark for the design of next-generation EZH2 inhibitors with improved therapeutic windows. The provided experimental protocol offers a robust framework for assessing the cross-reactivity of other potential EZH2 inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 6. Ezh1 and Ezh2 maintain repressive chromatin through different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ezh2 Inhibitor II, EI1 [merckmillipore.com]
A Structural Showdown: Ezh2-IN-17 Versus Other Key EZH2 Inhibitors in Cancer Research
A detailed comparison of Ezh2-IN-17 against established EZH2 inhibitors such as Tazemetostat and GSK126, providing researchers with critical data on their structural differences, inhibitory activities, and cellular effects. This guide aims to inform the selection of the most appropriate inhibitor for specific research applications in the fields of oncology and drug discovery.
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in various cancers due to its role as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] This complex mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3), a process frequently dysregulated in malignancies like non-Hodgkin lymphoma and certain solid tumors.[2][3] The development of small molecule inhibitors targeting EZH2 has therefore become a significant focus of cancer research. This guide provides a structural and functional comparison of a potent, orally active inhibitor, this compound, with other well-characterized EZH2 inhibitors, including the FDA-approved Tazemetostat and the widely studied GSK126.
Mechanism of Action: A Common Ground
The majority of EZH2 inhibitors, including this compound, Tazemetostat, and GSK126, are S-adenosyl-L-methionine (SAM) competitive inhibitors.[2] SAM is the essential methyl group donor for the histone methyltransferase activity of EZH2.[2] By binding to the SAM pocket within the EZH2 SET domain, these inhibitors prevent the transfer of a methyl group to H3K27, thereby blocking the formation of the repressive H3K27me3 mark.[2] This leads to the reactivation of tumor suppressor genes silenced by PRC2, ultimately inhibiting cancer cell proliferation and inducing apoptosis.
Caption: General mechanism of action of SAM-competitive EZH2 inhibitors.
Quantitative Comparison of Inhibitory Activity
The potency and selectivity of EZH2 inhibitors are critical parameters for their therapeutic potential. The following table summarizes the available quantitative data for this compound, Tazemetostat, and GSK126.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity vs. EZH1 | Reference |
| This compound | EZH2 | 0.95 | - | - | [4] |
| Tazemetostat | EZH2 (Wild-Type) | 2.5 | - | ~35-fold | |
| EZH2 (Mutant) | 0.5 - 3.9 | - | |||
| GSK126 | EZH2 (Wild-Type) | 9.9 | 0.5 - 3 | ~150-fold | [5] |
| EZH2 (Mutant) | 0.5 - 3 | - |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. Selectivity refers to the preferential inhibition of EZH2 over its close homolog EZH1.
Cellular Activity: Anti-Proliferative Effects
The ultimate goal of EZH2 inhibition in cancer therapy is to arrest the growth of malignant cells. This compound has demonstrated potent anti-proliferative activity against various lymphoma cell lines.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound | WSU-DLCL2 (EZH2 Y641F) | 2.36 | [4] |
| Pfeiffer (EZH2 Y641N) | 1.73 | [4] | |
| Karpas-422 (EZH2 Y641N) | 1.82 | [4] |
These data highlight the potent cellular activity of this compound, particularly in lymphoma cells harboring activating EZH2 mutations.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
Histone H3K27 Methylation Assay (In Vitro)
This assay quantifies the ability of an inhibitor to block the methyltransferase activity of EZH2.
Caption: Workflow for an in vitro H3K27 methylation assay.
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant PRC2 complex, a histone H3 peptide substrate, and radiolabeled S-adenosyl-L-methionine ([³H]-SAM) is prepared in an appropriate buffer.
-
Inhibitor Addition: The test inhibitor (e.g., this compound) is added at varying concentrations.
-
Incubation: The reaction is incubated at 30°C to allow for the enzymatic reaction to proceed.
-
Quenching: The reaction is stopped by the addition of trichloroacetic acid.
-
Filtration and Washing: The reaction mixture is transferred to a filter plate to capture the methylated histone H3 peptide. The plate is washed to remove unincorporated [³H]-SAM.
-
Detection: A scintillation cocktail is added to the wells, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is inversely proportional to the inhibitory activity of the compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., WSU-DLCL2, Pfeiffer) are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with various concentrations of the EZH2 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound is a highly potent, orally active EZH2 inhibitor with significant anti-proliferative activity against lymphoma cell lines, particularly those with EZH2 mutations. Its low nanomolar IC50 value places it among the most potent EZH2 inhibitors discovered to date. While direct comparative studies with Tazemetostat and GSK126 under identical experimental conditions are limited, the available data suggests that this compound exhibits comparable or superior potency. Further research is warranted to fully elucidate its selectivity profile against other histone methyltransferases and to evaluate its in vivo efficacy and safety profile. The information and protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of EZH2 inhibition and for the rational selection of inhibitors for their specific research needs.
References
- 1. EZH2 Antibody - Recombinant IVD Antibody for IHC - Zeta Corporation [zeta-corp.com]
- 2. EZH2 - Wikipedia [en.wikipedia.org]
- 3. EZH2 modulates the DNA methylome and controls T cell adhesion through junctional adhesion molecule-A in lupus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CheMondis Marketplace [chemondis.com]
- 5. medchemexpress.com [medchemexpress.com]
Assessing the Therapeutic Window of EZH2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key target in oncology. As the catalytic component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity, through overexpression or mutation, is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[2]
This guide provides a comparative analysis of several prominent EZH2 inhibitors, which can be considered as analogs or alternatives in the context of drug development. While the specific compound "Ezh2-IN-17" is not extensively documented in publicly available literature, this guide will focus on well-characterized EZH2 inhibitors such as Tazemetostat (EPZ-6438), GSK126, and CPI-1205 to provide a framework for assessing the therapeutic window of this class of compounds.
Comparative Performance of EZH2 Inhibitors
The therapeutic window of an EZH2 inhibitor is determined by its ability to exert anti-tumor effects at concentrations that are well-tolerated by the patient. This is assessed through a combination of in vitro potency, in vivo efficacy, and toxicity studies.
The in vitro potency of EZH2 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against the EZH2 enzyme and in cellular assays measuring the inhibition of H3K27 trimethylation and cell proliferation.
| Inhibitor | Target | Biochemical IC50 | Cellular H3K27me3 IC50 | Cellular Proliferation IC50 | Cell Lines Tested |
| Tazemetostat (EPZ-6438) | EZH2 (WT & Mutant) | Ki: 2.5 nM[3] | 9 nM (WSU-DLCL2)[4] | 0.49 nM - 7.6 µM[5] | Lymphoma, Malignant Rhabdoid Tumor, Synovial Sarcoma[6][7] |
| GSK126 | EZH2 (WT & Mutant) | 9.9 nM | 7 - 252 nM[1] | 2.37 - 17.4 µM[8][9] | Lymphoma, Endometrial Cancer, Small Cell Lung Cancer[1][8] |
| CPI-1205 | EZH2 (WT & Mutant) | 2.2 - 3.1 nM[1] | 32 nM[1] | Varies with cell line | B-cell Non-Hodgkin Lymphoma[1] |
Note: IC50 values can vary depending on the cell line, assay conditions, and duration of treatment.
The anti-tumor activity of EZH2 inhibitors is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Tazemetostat (EPZ-6438) | Malignant Rhabdoid Tumor (G401) | 250 or 500 mg/kg, PO, BID | Tumor regression[5] | Durable anti-tumor response[4] |
| Synovial Sarcoma (Fuji) | 250 or 500 mg/kg, PO, BID | Dose-dependent TGI[10] | Induced tumor stasis at higher doses[10] | |
| Pediatric Brain Tumors | 250 and 400 mg/kg, gavage, BID | Significant survival prolongation in ATRT and GBM models[11] | Dose-dependent efficacy observed[11] | |
| GSK126 | Multiple Myeloma | Not Specified | Inhibition of tumor growth | Reduced stem cell-like myeloma cells[9] |
| CPI-1205 | Diffuse Large B-cell Lymphoma (KARPAS-422) | Not Specified | Significant TGI | Correlated with in-vivo reduction of H3K27me3[1] |
PO: Per os (oral administration), BID: Bis in die (twice a day)
Visualizing Key Concepts and Processes
EZH2 Signaling Pathway
The following diagram illustrates the central role of EZH2 within the PRC2 complex and its impact on gene expression.
Preclinical Experimental Workflow for EZH2 Inhibitors
This workflow outlines the typical steps involved in the preclinical assessment of a novel EZH2 inhibitor.
Concept of the Therapeutic Window
The therapeutic window represents the range of doses at which a drug is effective without being toxic.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of EZH2 inhibitors. Below are representative protocols for key experiments.
Cell Proliferation Assay
This assay determines the effect of an EZH2 inhibitor on the growth of cancer cell lines.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of the EZH2 inhibitor (e.g., 0.01 nM to 10 µM) in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 7 to 14 days, as the anti-proliferative effects of EZH2 inhibitors can be time-dependent.[7]
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTS assay.[13][14]
-
Data Analysis: Normalize the viability data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
Histone Methylation (H3K27me3) Assay
This assay quantifies the reduction in the H3K27me3 mark in cells following treatment with an EZH2 inhibitor.
-
Cell Treatment: Plate cells and treat with various concentrations of the EZH2 inhibitor for 3 to 4 days to allow for histone turnover.[1]
-
Histone Extraction: Harvest the cells and extract histones using a commercial kit or a standard acid extraction protocol.
-
Western Blot or ELISA:
-
Western Blot: Separate the extracted histones by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).[15] Use a secondary antibody conjugated to horseradish peroxidase for detection via chemiluminescence.[13]
-
ELISA: Use a sandwich ELISA kit specific for H3K27me3 to quantify the levels of this histone mark in the extracted samples.[10]
-
-
Data Analysis: Quantify the band intensity (Western Blot) or absorbance (ELISA) and normalize the H3K27me3 signal to the total H3 signal. Plot the normalized data against the inhibitor concentration to determine the IC50 for H3K27me3 reduction.[16]
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an EZH2 inhibitor in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID) for the study.[11]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2.5 x 10⁶ cells) into the flank of each mouse.[17]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[18]
-
Dosing: Administer the EZH2 inhibitor to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 250 mg/kg, twice daily for 28 days).[10] The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[18]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.[19] Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition and assess the statistical significance of the differences between the treatment and control groups.
In Vivo Toxicology Study
This study assesses the safety and tolerability of the EZH2 inhibitor.
-
Study Design: Conduct dose range-finding studies in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD).[20][21]
-
Dosing: Administer the compound at multiple dose levels (low, mid, high) and a vehicle control for a specified duration (e.g., 28 days).[20]
-
Observations: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.[21]
-
Clinical Pathology: Collect blood and urine samples at specified time points for hematology and clinical chemistry analysis.[20]
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect organs for weight analysis and histopathological examination.[21]
-
Data Analysis: Evaluate all data to identify any dose-related adverse effects and to establish a no-observed-adverse-effect-level (NOAEL).
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. EZH2 Inhibition by Tazemetostat Results in Altered Dependency on B-cell Activation Signaling in DLBCL | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 20. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to the Pharmacokinetic Profiles of Second-Generation EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of four second-generation Enhancer of Zeste Homolog 2 (EZH2) inhibitors: tazemetostat, valemetostat, GSK2816126, and lirametostat (CPI-1205). The information is compiled from publicly available clinical trial data and research publications to support researchers and drug development professionals in understanding the clinical behavior of these emerging cancer therapeutics.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for the four second-generation EZH2 inhibitors. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these drugs in humans, which in turn influences their dosing schedules and potential for drug-drug interactions.
| Parameter | Tazemetostat | Valemetostat | GSK2816126 | Lirametostat (CPI-1205) |
| Route of Administration | Oral | Oral | Intravenous | Oral |
| Tmax (Median) | 1-2 hours[1] | 3.9 hours[2] | Not Applicable | Not Available |
| Half-life (t½) | 3-5 hours[1] | ~20 hours[3] | ~27 hours[2] | ~3 hours |
| Bioavailability | 33%[4] | Not Available | Not Orally Bioavailable[5] | Not Available in Humans |
| Cmax (at RP2D) | 829 ng/mL (800 mg BID)[4] | 2140 ng/mL (200 mg QD)[2] | 22,000 ng/mL (3000 mg) | Not Available |
| AUC (at RP2D) | 3340 ng.h/mL (Day 15 at 800 mg BID)[4] | 17,500 ng·h/mL (200 mg)[2] | Increased dose-proportionally[2] | Not Available |
| Metabolism | Primarily by CYP3A4[4] | Primarily by CYP3A enzymes[3] | Not specified | Not specified |
| Excretion | Feces[4] | Primarily fecal/biliary route[3] | Not specified | Not specified |
| Clinical Trial Identifier | NCT01897571[6] | DS3201-A-J101 (NCT02732275)[7] | NCT0208277[2] | NCT02395601 |
RP2D: Recommended Phase 2 Dose; BID: Twice daily; QD: Once daily.
EZH2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving EZH2. EZH2 is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression of target genes. Second-generation EZH2 inhibitors act by competitively inhibiting the methyltransferase activity of EZH2.
Experimental Protocols
Detailed methodologies for the pharmacokinetic analyses are crucial for the interpretation and replication of the presented data. Below are the available details for the key experiments cited.
Tazemetostat
-
Bioanalytical Method: The concentration of tazemetostat in human plasma was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
-
Sample Preparation: Protein precipitation was performed on 20 μL of human plasma.[5]
-
Chromatography: A Kinetex C18 column was used with a gradient of 0.1% formic acid in water and acetonitrile. The total run time was 3 minutes.[5]
-
Detection: A SCIEX 6500+ tandem-mass spectrometer with electrospray positive-mode ionization was used for detection.[5]
-
Validation: The method was validated according to the US FDA guidance on bioanalytical method validation. The assay was linear within the range of 10–5,000 ng/mL, with high accuracy and precision.[5]
-
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time profiles of patients in the first-in-human Phase 1 study (NCT01897571).[6]
Valemetostat
-
Bioanalytical Method: Plasma concentrations of valemetostat were determined using a validated liquid chromatography tandem mass spectrometry (LC-MS/MS) method.[3] The lower limit of quantification (LLOQ) for the total concentration was 1 ng/mL.
-
Pharmacokinetic Analysis: Pharmacokinetic data were obtained from a Phase 1 trial (DS3201-A-J101; NCT02732275).[7] A three-compartment pharmacokinetic model with sequential linked zero-/first-order absorption, a saturable binding component in the central compartment, and linear elimination of the unbound drug from the central compartment was used to describe the pharmacokinetics of both total and unbound valemetostat.
GSK2816126
-
Bioanalytical Method: Blood samples were analyzed by the Bioanalytical Science and Toxicokinetics department at GlaxoSmithKline.[2] While a specific detailed public protocol is not available, it is standard practice in the pharmaceutical industry to use validated LC-MS/MS methods for such analyses.
-
Pharmacokinetic Analysis: Pharmacokinetic exposure was analyzed using noncompartmental methods with Phoenix WinNonLin v6.3 software.[2] The data was generated from a Phase I, open-label, dose-escalation study (NCT0208277).[2]
Lirametostat (CPI-1205)
-
Bioanalytical Method: Specific details of the bioanalytical method used for the quantification of lirametostat in human plasma from clinical trials are not publicly available. Preclinical studies in rats and dogs mention good oral bioavailability, suggesting that appropriate bioanalytical methods were developed for those studies.
-
Pharmacokinetic Analysis: The limited human pharmacokinetic data available comes from a Phase 1 study in patients with B-cell lymphomas (NCT02395601). Further details on the pharmacokinetic analysis methodology are not available in the public domain.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The data presented is based on available public information and may be subject to change as more research is conducted. For the most current and comprehensive information, please refer to the primary publications and clinical trial records.
References
- 1. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validating E-zh2-IN-17 Mediated ChIP-seq enrichments with qPCR: A Comparative Guide
This guide provides a comprehensive comparison and detailed protocols for validating Chromatin Immunoprecipitation sequencing (ChIP-seq) results using quantitative Polymerase Chain Reaction (qPCR) following treatment with Ezh2-IN-17, a potent inhibitor of the Enhancer of zeste homolog 2 (Ezh2) methyltransferase. This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and drug discovery.
Introduction
Enhancer of zeste homolog 2 (Ezh2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of Ezh2 activity is implicated in the pathogenesis of various cancers, making it a prime therapeutic target.[3][4] Small molecule inhibitors like this compound are designed to block the methyltransferase activity of Ezh2, leading to a global reduction in H3K27me3 levels and subsequent changes in gene expression.[5][6]
ChIP-seq is a powerful, genome-wide technique to identify the binding sites of DNA-associated proteins and the location of histone modifications.[7][8] Following Ezh2 inhibitor treatment, ChIP-seq is commonly employed to map the genome-wide changes in H3K27me3 occupancy. However, due to the nature of the technique, validation of ChIP-seq findings at specific genomic loci is a critical step to confirm the accuracy and reliability of the genome-wide data.[9][10]
Quantitative PCR (qPCR) is a highly sensitive and quantitative method that is considered the gold standard for validating ChIP-seq results.[1][8] This guide will detail the experimental workflow for ChIP-qPCR validation after this compound treatment, provide protocols, and present a framework for data analysis and comparison.
Ezh2 Signaling Pathway and Mechanism of this compound
Ezh2, as the catalytic core of PRC2, transfers a methyl group from S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. This H3K27me3 mark is a hallmark of transcriptionally repressed chromatin. The PRC2 complex is recruited to specific genomic regions by various mechanisms, including interactions with transcription factors and non-coding RNAs.[3][11] Once recruited, Ezh2 catalyzes the trimethylation of H3K27, leading to chromatin compaction and gene silencing.[2] this compound is a small molecule inhibitor that competitively binds to the SET domain of Ezh2, preventing its methyltransferase activity. This leads to a decrease in global H3K27me3 levels and the reactivation of silenced target genes.[5][6]
Caption: Ezh2 pathway and this compound inhibition.
Experimental Workflow: From ChIP-seq to qPCR Validation
The overall process involves performing ChIP-seq to identify regions with altered H3K27me3 occupancy following this compound treatment. Subsequently, specific genomic loci are selected for validation by ChIP-qPCR.
Caption: Workflow for validating ChIP-seq with qPCR.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP)
A detailed protocol for performing ChIP on cells treated with this compound is provided below. This protocol is adapted from several sources and should be optimized for the specific cell type and antibody used.[5][12]
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or a vehicle control (e.g., DMSO) for the desired time and concentration. Typically, 1-10 million cells are required per ChIP experiment.[10]
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Stop the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Cell Lysis and Chromatin Fragmentation: Harvest and lyse the cells. Fragment the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., MNase).[10] The optimal fragmentation should be confirmed by agarose gel electrophoresis.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG antibody.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
Quantitative PCR (qPCR)
-
Primer Design: Design qPCR primers to amplify 100-200 bp regions within the selected genomic loci. It is crucial to include:
-
Positive Control Loci: Regions expected to show a significant decrease in H3K27me3 enrichment after this compound treatment (identified from ChIP-seq data).
-
Negative Control Loci: Regions not expected to have H3K27me3 enrichment (e.g., promoter of a constitutively active gene like GAPDH) or regions that do not show changes in the ChIP-seq data.[13]
-
-
qPCR Reaction Setup: Set up qPCR reactions using a SYBR Green-based master mix. Each reaction should include the purified ChIP DNA or input DNA (a sample of the chromatin lysate taken before immunoprecipitation), forward and reverse primers, and the master mix.
-
qPCR Cycling Conditions: Use a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Percent Input Method: This method normalizes the ChIP DNA signal to the input DNA signal and is a widely accepted method for quantifying ChIP-qPCR results.
-
Calculate the Ct (threshold cycle) values for both the ChIP and input samples.
-
Calculate the delta Ct (ΔCt) = Ct(ChIP) - Ct(Input).
-
Calculate the percent input = 2^(-ΔCt) * 100.
-
-
Fold Enrichment Method: This method compares the enrichment at a target locus to a negative control locus.
-
Calculate the delta Ct for both the target and negative control loci.
-
Calculate the delta-delta Ct (ΔΔCt) = ΔCt(target) - ΔCt(negative control).
-
Calculate the fold enrichment = 2^(-ΔΔCt).
-
-
Data Presentation: Comparing ChIP-seq and qPCR Results
A well-structured table is essential for a clear comparison of the quantitative data obtained from ChIP-seq and ChIP-qPCR.
| Genomic Locus | ChIP-seq Fold Change (this compound vs. DMSO) | ChIP-qPCR % Input (DMSO) | ChIP-qPCR % Input (this compound) | ChIP-qPCR Fold Change (this compound vs. DMSO) | Validation Status |
| Positive Control 1 | -5.2 | 2.5% | 0.5% | -5.0 | Confirmed |
| Positive Control 2 | -3.8 | 1.8% | 0.6% | -3.0 | Confirmed |
| Negative Control 1 | -0.9 | 0.1% | 0.09% | -1.1 | Confirmed |
| Negative Control 2 | -1.1 | 0.05% | 0.04% | -1.25 | Confirmed |
Comparison with Alternative Validation Methods
While ChIP-qPCR is the most common method for validating ChIP-seq data, other techniques can also be employed.
| Method | Principle | Advantages | Disadvantages |
| ChIP-qPCR | Quantitative PCR on immunoprecipitated DNA at specific loci. | Highly sensitive, quantitative, and cost-effective for validating a moderate number of targets.[8] | Not suitable for genome-wide validation; requires prior knowledge of target regions. |
| Droplet Digital PCR (ddPCR) | Partitions the PCR reaction into thousands of droplets, allowing for absolute quantification without a standard curve. | Provides absolute quantification, higher precision, and is less sensitive to PCR inhibitors. | Higher instrument cost and lower throughput compared to qPCR. |
| Standard PCR with Gel Electrophoresis | Amplification of target loci followed by visualization on an agarose gel. | Simple, inexpensive, and provides a qualitative assessment of enrichment. | Not quantitative, low sensitivity, and difficult to compare between samples. |
| CUT&RUN and CUT&Tag | Alternative methods to ChIP that involve in situ cleavage of chromatin, resulting in lower background.[8][14] | Require fewer cells and have a better signal-to-noise ratio compared to ChIP-seq. | Newer techniques that may require more optimization. |
Conclusion
Validating ChIP-seq results with qPCR is an indispensable step in studying the effects of Ezh2 inhibitors like this compound. This guide provides a comprehensive framework for performing these validation experiments, from experimental design and detailed protocols to data analysis and presentation. By following these guidelines, researchers can confidently confirm their genome-wide findings and gain deeper insights into the epigenetic mechanisms regulated by Ezh2. The use of appropriate positive and negative controls, coupled with robust data analysis, ensures the reliability and reproducibility of the research outcomes. While alternative validation methods exist, ChIP-qPCR remains a powerful and accessible tool for the targeted validation of ChIP-seq data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Integrative Multi-Omics Analysis of Oncogenic EZH2 Mutants: From Epigenetic Reprogramming to Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SETD2 and EZH2: Two epigenetic drivers of prostate cancer [jcancer.org]
- 5. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChIP-seq and Beyond: new and improved methodologies to detect and characterize protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. CHANCE: comprehensive software for quality control and validation of ChIP-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
